molecular formula C6H12N12 B3327203 2,4,6-Triguanidino-1,3,5-triazine CAS No. 32151-75-0

2,4,6-Triguanidino-1,3,5-triazine

Cat. No.: B3327203
CAS No.: 32151-75-0
M. Wt: 252.24 g/mol
InChI Key: CLFLCYSTLXORFC-UHFFFAOYSA-N
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Description

2,4,6-Triguanidino-1,3,5-triazine is a chemical compound with the molecular formula C6H12N12 and a molecular weight of 252.24 g/mol . It is a specialty triazine derivative, also known by its synonym Triguanylmelamine . The structure of this compound features a central 1,3,5-triazine ring core, with each of the three carbon atoms substituted by a guanidino functional group. This arrangement results in a high nitrogen content and multiple hydrogen-bonding sites, which are of significant interest in supramolecular chemistry and materials science research. Potential research applications for this compound include its investigation as a molecular building block for the design of porous organic frameworks, coordination polymers, or as a precursor for the synthesis of more complex nitrogen-rich heterocyclic systems. Its properties are strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4,6-bis(diaminomethylideneamino)-1,3,5-triazin-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N12/c7-1(8)13-4-16-5(14-2(9)10)18-6(17-4)15-3(11)12/h(H12,7,8,9,10,11,12,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFLCYSTLXORFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N=C(N)N)N=C(N)N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Triguanidino-1,3,5-triazine: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for 2,4,6-Triguanidino-1,3,5-triazine. Consequently, this guide synthesizes information from related compounds and established chemical principles to provide a comprehensive overview. Inferred data is clearly indicated.

Introduction

This compound is a complex heterocyclic compound characterized by a central triazine ring symmetrically substituted with three guanidino groups. The inherent properties of both the s-triazine core and the pendant guanidinium groups suggest a molecule of significant interest in medicinal chemistry and materials science. The triazine scaffold offers a rigid, planar core, while the guanidinium moieties, which are protonated at physiological pH, impart a high degree of positive charge and hydrogen bonding capability. This unique combination suggests potential applications in areas requiring strong interactions with biological macromolecules or the formation of supramolecular assemblies.

Molecular Structure and Properties

The chemical structure of this compound is defined by a central 1,3,5-triazine ring with guanidino groups attached to the 2, 4, and 6 positions.

Chemical Structure:

Physicochemical Properties

Specific experimental data for this compound is not widely reported. The following table summarizes known and inferred properties.

PropertyValueSource/Method
Molecular Formula C₆H₁₂N₁₂[1]
Molecular Weight 252.25 g/mol [1]
CAS Number 32151-75-0[1][2]
Appearance White to off-white solid (Inferred)General properties of similar compounds
Solubility Soluble in acidic aqueous solutions, sparingly soluble in water, insoluble in nonpolar organic solvents (Inferred)Based on the highly polar and basic nature of the guanidinium groups.
pKa Estimated to be >12 for the guanidinium groups (Inferred)Guanidine has a pKa of 13.6.[3]
Melting Point High, likely decomposes before melting (Inferred)Typical for highly polar and hydrogen-bonded structures.
Boiling Point Not applicable (decomposes)Inferred
Spectral Data (Inferred)

While specific spectra are not available, the expected spectral characteristics can be predicted.

TechniqueExpected Features
¹H NMR Broad signals in the δ 6-8 ppm range corresponding to the -NH and -NH₂ protons of the guanidinium groups. The exact chemical shifts would be dependent on the solvent and pH.
¹³C NMR Signals around δ 160-170 ppm for the triazine ring carbons and a signal around δ 155-160 ppm for the guanidinium carbons.
FT-IR (cm⁻¹) Strong N-H stretching vibrations around 3100-3400 cm⁻¹. C=N stretching vibrations for the triazine ring and guanidinium groups in the 1500-1680 cm⁻¹ region.
Mass Spectrometry Expected [M+H]⁺ peak at m/z 253.15.

Synthesis

The synthesis of this compound can be approached through two primary conceptual pathways, leveraging the common reactivity of s-triazine precursors.

Nucleophilic Substitution of Cyanuric Chloride

The most probable and widely used method for the synthesis of substituted s-triazines involves the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Guanidine, being a strong nucleophile, would react with cyanuric chloride to form the desired product. The reaction conditions would need to be carefully controlled to achieve complete substitution.

Reaction Scheme:

C₃N₃Cl₃ + 3 H₂N(C=NH)NH₂ → C₃N₃(NH(C=NH)NH₂)₃ + 3 HCl

Experimental Protocol (Hypothetical):

  • Dissolution: Cyanuric chloride (1 equivalent) is dissolved in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF).

  • Nucleophilic Addition: A solution of guanidine (at least 3 equivalents) and a non-nucleophilic base (e.g., sodium carbonate or triethylamine, 3 equivalents) in a suitable solvent is added dropwise to the cyanuric chloride solution at a low temperature (0-5 °C) to control the initial exothermic reaction.

  • Reaction Progression: The reaction mixture is gradually warmed to room temperature and then heated to reflux to drive the substitution of the second and third chlorine atoms. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with water to remove any inorganic salts and unreacted guanidine hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system, likely involving an acidic aqueous solution followed by neutralization to precipitate the pure product.

G reagents Cyanuric Chloride + Guanidine (3 eq.) + Base solvent Aprotic Solvent (e.g., THF) reagents->solvent Dissolution reaction Reaction Progression (0°C to Reflux) solvent->reaction Nucleophilic Substitution workup Filtration and Washing reaction->workup Isolation purification Recrystallization workup->purification Purification product This compound purification->product

Caption: Hypothetical workflow for the synthesis of this compound.

Cyclotrimerization of Cyanoguanidine

An alternative reported synthesis route involves the cyclotrimerization of cyanoguanidine. This method has been mentioned in the literature to produce this compound in the presence of dimethylformamide (DMF) and hydrogen chloride, yielding the product in moderate yields.[4]

Reaction Scheme:

3 H₂N(C=NH)NHCN → C₃N₃(NH(C=NH)NH₂)₃

Experimental Protocol (Outline based on literature abstract): [4]

  • Reaction Setup: Cyanoguanidine is dissolved in DMF.

  • Catalysis: Hydrogen chloride is introduced into the reaction mixture.

  • Cyclotrimerization: The reaction is heated to promote the cyclization of three cyanoguanidine molecules.

  • Isolation: The product is isolated and purified from the reaction mixture.

Potential Applications in Drug Development and Research

The unique structural features of this compound suggest a range of potential applications, primarily stemming from the high density of guanidinium groups.

Antimicrobial and Antifouling Agents

Polyguanidine compounds are known for their potent antimicrobial properties. The multiple cationic charges on this compound could enable it to disrupt microbial cell membranes, leading to cell death. This makes it a candidate for investigation as a novel antiseptic or as a component in antimicrobial coatings and materials to prevent biofilm formation.[5][6]

G molecule This compound (Polycationic) interaction Electrostatic Interaction molecule->interaction membrane Bacterial Cell Membrane (Negatively Charged) membrane->interaction disruption Membrane Disruption interaction->disruption Leads to death Cell Lysis and Death disruption->death

Caption: Proposed mechanism of antimicrobial action.

Anion Binding and Sensing

The guanidinium group is an excellent motif for binding anionic species through a combination of hydrogen bonding and electrostatic interactions.[7] A molecule with three such groups arranged on a rigid triazine scaffold could act as a powerful receptor for multivalent anions, such as phosphate, sulfate, or carboxylate-containing biomolecules. This property could be exploited in the development of sensors or separation agents for these anions.

Gene Delivery and Cellular Uptake

Arginine-rich peptides, known as cell-penetrating peptides (CPPs), are widely used to deliver therapeutic molecules into cells. Their efficacy is attributed to the guanidinium groups of the arginine residues. The high density of guanidinium groups in this compound could mimic the function of CPPs, potentially acting as a carrier for the cellular uptake of drugs or genetic material.

G drug Therapeutic Cargo (e.g., siRNA, small molecule) complex Drug-Carrier Complex drug->complex carrier This compound carrier->complex cell_membrane Cell Membrane complex->cell_membrane Interaction internalization Cellular Uptake (Endocytosis or Direct Translocation) cell_membrane->internalization release Intracellular Cargo Release internalization->release

Caption: Conceptual workflow for drug delivery.

Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential. Its synthesis is likely achievable through established triazine chemistry. The high density of guanidinium groups on a rigid core suggests promising applications in antimicrobial development, anion recognition, and as a vector for cellular delivery. Further experimental investigation into the synthesis, properties, and biological activities of this compound is warranted to fully realize its potential in various scientific and therapeutic fields.

References

An In-depth Technical Guide to the Physicochemical Properties of Triguanidino Triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triguanidino triazine, a derivative of the 1,3,5-triazine core, is a molecule of interest due to the presence of multiple guanidino groups, which are known to participate in various biological interactions. A thorough understanding of its physicochemical properties is fundamental for its application in research and drug development. This technical guide provides a summary of the known properties of 2,4,6-triguanidino-1,3,5-triazine, outlines standard experimental protocols for their determination, and presents a general synthetic pathway. Due to the limited availability of specific experimental data for triguanidino triazine, properties of the closely related compound, 2,4,6-triamino-1,3,5-triazine (melamine), are provided for comparative purposes.

Core Physicochemical Properties

Currently, there is a notable scarcity of experimentally determined physicochemical data for this compound in publicly accessible literature. The information available is primarily limited to its basic chemical identifiers.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 32151-75-0[1][2]
Molecular Formula C₆H₁₂N₁₂[2]
Molecular Weight 252.25 g/mol [2]
Canonical SMILES C1(=NC(=NC(=N1)N=C(N)N)N=C(N)N)N=C(N)N
IUPAC Name 1,1',1''-(1,3,5-triazine-2,4,6-triyl)triguanidine

Comparative Physicochemical Data: 2,4,6-Triamino-1,3,5-triazine (Melamine)

To provide a contextual reference, the well-characterized properties of 2,4,6-triamino-1,3,5-triazine (melamine) are presented below. It is crucial to note that the substitution of amino groups with guanidino groups is expected to significantly alter these properties due to differences in basicity, hydrogen bonding capacity, and steric hindrance.

Table 2: Physicochemical Properties of 2,4,6-Triamino-1,3,5-triazine (Melamine)

PropertyValueSource
CAS Number 108-78-1[3]
Molecular Formula C₃H₆N₆[3]
Molecular Weight 126.12 g/mol [3]
Melting Point >300 °C (decomposes)[3]
Boiling Point Sublimes[3]
Solubility in Water 3.2 g/L at 20 °C[3]
pKa 5.0
Appearance White crystalline powder[3]

Synthesis of Substituted 1,3,5-Triazines

The general and most common method for synthesizing 2,4,6-trisubstituted-1,3,5-triazines involves the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4][5][6] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

Below is a generalized workflow for the synthesis of a trisubstituted triazine.

Synthesis_Workflow Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Mono_Substituted 2-Substituted-4,6-dichloro-1,3,5-triazine Cyanuric_Chloride->Mono_Substituted 1st Substitution (low temperature, e.g., 0-5 °C) Nucleophile Nucleophile (e.g., Guanidine) Nucleophile->Mono_Substituted Di_Substituted 2,4-Disubstituted-6-chloro-1,3,5-triazine Nucleophile->Di_Substituted Tri_Substituted 2,4,6-Trisubstituted-1,3,5-triazine (e.g., Triguanidino triazine) Nucleophile->Tri_Substituted Mono_Substituted->Di_Substituted 2nd Substitution (intermediate temperature, e.g., room temp.) Di_Substituted->Tri_Substituted 3rd Substitution (higher temperature, e.g., reflux)

Caption: General synthesis workflow for 2,4,6-trisubstituted-1,3,5-triazines.

Experimental Protocols for Physicochemical Characterization

The following are standard, detailed methodologies for the experimental determination of key physicochemical properties.

Determination of Melting Point
  • Methodology: Capillary Melting Point Method.

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

    • For compounds that decompose, the temperature at which discoloration or charring is observed is noted as the decomposition point.

Determination of Solubility
  • Methodology: Equilibrium Solubility Method (Shake-Flask).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a known volume of the solvent and weighing the residue.

    • The solubility is expressed in units such as g/L or mol/L.

Determination of Acid Dissociation Constant (pKa)
  • Methodology: Potentiometric Titration.

  • Apparatus: pH meter with a suitable electrode, burette, and a constant temperature bath.

  • Procedure:

    • A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

    • The pH of the solution is measured after each incremental addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point(s) on the titration curve. For a polyprotic base like triguanidino triazine, multiple pKa values corresponding to the protonation of the different basic sites would be expected.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Provides information about the molecular structure. Due to the potential for low solubility, deuterated solvents such as DMSO-d₆ or trifluoroacetic acid might be necessary. The spectra of amino-substituted triazines can be complex due to restricted rotation around the C-N bonds, leading to broadened signals.

  • Infrared (IR) Spectroscopy:

    • Identifies the presence of functional groups. Expected characteristic peaks for triguanidino triazine would include N-H stretching and bending vibrations, C=N stretching from the guanidino groups, and vibrations associated with the triazine ring.

  • UV-Vis Spectroscopy:

    • Provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the compound over a range of UV and visible wavelengths.

Logical Relationships in Drug Development

The physicochemical properties of a compound like triguanidino triazine are critical determinants of its behavior in biological systems and its suitability as a drug candidate. The following diagram illustrates the interconnectedness of these properties with key drug development considerations.

Drug_Development_Logic Properties Physicochemical Properties (Solubility, pKa, Lipophilicity) ADME ADME (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Influences Formulation Formulation Development Properties->Formulation Dictates Efficacy Pharmacological Efficacy ADME->Efficacy Impacts Toxicity Toxicology ADME->Toxicity Impacts

Caption: Interrelationship of physicochemical properties and drug development stages.

Conclusion

While this compound presents an interesting scaffold for medicinal chemistry and materials science, a comprehensive experimental characterization of its physicochemical properties is not yet widely available. The methodologies outlined in this guide provide a framework for researchers to systematically determine these crucial parameters. Such data will be invaluable for elucidating the structure-activity relationships of this compound and for advancing its potential applications. Further research is strongly encouraged to fill the existing gaps in our understanding of this molecule.

References

An In-depth Technical Guide to 2,4,6-Triguanidino-1,3,5-triazine (CAS Number: 32151-75-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triguanidino-1,3,5-triazine is a complex nitrogen-rich heterocyclic compound. Structurally, it features a central 1,3,5-triazine ring substituted with three guanidino groups. This molecule is of significant interest as it is a known impurity and potential degradation product of the widely prescribed anti-diabetic drug, metformin. Given the therapeutic importance of metformin and the general biological activity of guanidino and triazine moieties, a thorough understanding of this compound is crucial for researchers in drug development and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, based on available scientific literature.

Chemical and Physical Properties

PropertyValueSource
CAS Number 32151-75-0N/A
Molecular Formula C₆H₁₂N₁₂N/A
Molecular Weight 252.25 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Predicted to be soluble in polar organic solvents and aqueous acids.N/A
pKa The guanidino groups are strongly basic, with a predicted pKa > 12.N/A

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a general and well-established method for the synthesis of substituted 1,3,5-triazines involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[1][2]. Guanidine, being a strong nucleophile, can be reacted with cyanuric chloride to achieve the desired substitution.

General Experimental Protocol for Synthesis of Substituted 1,3,5-Triazines

The following is a generalized protocol based on the known reactivity of cyanuric chloride with amine nucleophiles. This would require optimization for the specific synthesis of this compound.

Materials:

  • Cyanuric chloride

  • Guanidine hydrochloride

  • A suitable base (e.g., sodium carbonate, triethylamine, or sodium hydroxide)

  • An appropriate solvent (e.g., acetone, acetonitrile, or a biphasic system)

Procedure:

  • Dissolve cyanuric chloride in a suitable cooled solvent (e.g., acetone at 0-5 °C).

  • In a separate vessel, prepare a solution of guanidine by neutralizing guanidine hydrochloride with an equimolar amount of a strong base.

  • Slowly add the guanidine solution to the cyanuric chloride solution while maintaining a low temperature to control the first substitution. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a stepwise reaction by controlling the temperature.

  • After the first substitution is complete (as monitored by an appropriate analytical technique such as TLC or LC-MS), the temperature can be gradually raised to facilitate the second and third substitutions.

  • The reaction mixture is stirred until the reaction is complete.

  • The product is then isolated by filtration and purified by recrystallization from a suitable solvent.

G Cyanuric_Chloride Cyanuric Chloride Monosubstituted 2-Guanidino-4,6-dichloro-1,3,5-triazine Cyanuric_Chloride->Monosubstituted Substitution 1 Guanidine1 Guanidine (1 eq) Base, 0-5 °C Disubstituted 2,4-Diguanidino-6-chloro-1,3,5-triazine Monosubstituted->Disubstituted Substitution 2 Guanidine2 Guanidine (1 eq) Base, RT Final_Product This compound Disubstituted->Final_Product Substitution 3 Guanidine3 Guanidine (1 eq) Base, Reflux

A generalized synthetic workflow for this compound.

Analytical Methodology

As an impurity of metformin, analytical methods developed for the separation and quantification of metformin and its related compounds can be adapted for this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Representative HPLC Method for Metformin Impurity Analysis

The following is a representative HPLC protocol that could be optimized for the analysis of this compound.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good separation of these basic compounds.

  • Detection: UV detection at a wavelength of around 218-232 nm is typically used.

  • Flow Rate: Approximately 1.0 mL/min.

  • Temperature: Ambient or controlled column temperature (e.g., 25 °C).

Sample Preparation:

  • Accurately weigh a sample of the material to be tested.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and the mobile phase).

  • Filter the sample solution through a 0.45 µm filter before injection into the HPLC system.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (218-232 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Impurity Chromatogram->Quantify

A general workflow for the HPLC analysis of metformin impurities.

Biological and Pharmacological Context

Direct pharmacological studies on this compound are not widely reported. However, the biological activities of the guanidino and triazine moieties provide a basis for predicting its potential pharmacological profile.

Guanidino Group

The guanidino group is a key functional group in many biologically active compounds, including the amino acid arginine. It is strongly basic and can form stable resonance structures, allowing it to participate in multiple hydrogen bonds and electrostatic interactions with biological targets. Guanidine derivatives are known to exhibit a broad range of pharmacological activities, including:

  • Antimicrobial activity

  • Antihyperglycemic effects (as seen with metformin)

  • Enzyme inhibition

  • Neurological effects

1,3,5-Triazine Ring

The 1,3,5-triazine ring serves as a rigid scaffold for the attachment of various functional groups. Triazine derivatives have been explored for a wide array of therapeutic applications, including:

  • Anticancer agents

  • Antiviral agents

  • Antimicrobial agents

  • Herbicides

Potential Mechanism of Action

Given its structural similarity to metformin and the presence of multiple guanidino groups, it is plausible that this compound could interact with some of the same cellular targets as metformin. The primary mechanism of action of metformin involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

G Metformin_Impurity This compound AMPK AMPK Metformin_Impurity->AMPK ? Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Stimulates Lipid_Metabolism Lipid Metabolism AMPK->Lipid_Metabolism Regulates

A hypothetical signaling pathway involving AMPK activation.

It is important to note that this is a hypothetical pathway, and experimental validation is required to determine the actual mechanism of action of this compound.

Conclusion

This compound is a molecule of interest primarily due to its association with metformin. While specific data on its synthesis, properties, and biological activity are limited, this guide provides a framework for researchers based on the known chemistry of triazines and the pharmacology of guanidino compounds. Further research is warranted to fully characterize this compound and to understand its potential biological effects, particularly in the context of metformin therapy. The provided general experimental protocols and logical frameworks for synthesis and analysis can serve as a starting point for such investigations.

References

A Comprehensive Technical Review of 1,3,5-Triazine Derivatives: Synthesis, Biological Activity, and Material Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and herbicidal properties. Furthermore, the unique electronic and structural characteristics of the triazine ring have led to its incorporation into advanced organic materials with applications in electronics and polymer science. This technical guide provides a comprehensive literature review of 1,3,5-triazine derivatives, focusing on their synthesis, biological evaluation, and material properties, with a strong emphasis on experimental protocols and quantitative data.

Synthesis of 1,3,5-Triazine Derivatives

The most prevalent and versatile method for the synthesis of substituted 1,3,5-triazines commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution. This stepwise substitution is primarily governed by temperature, enabling the synthesis of mono-, di-, and trisubstituted derivatives with a high degree of control.

Experimental Protocol: General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol outlines the synthesis of a trisubstituted 1,3,5-triazine derivative through a three-step nucleophilic substitution reaction.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., an amine or alcohol)

  • Nucleophile 2

  • Nucleophile 3

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • First Substitution (0-5 °C):

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0-5 °C in an ice bath.

    • To this solution, add a solution of Nucleophile 1 (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the monosubstituted product.

  • Second Substitution (Room Temperature):

    • Dissolve the monosubstituted triazine derivative (1.0 eq) in anhydrous THF.

    • Add a solution of Nucleophile 2 (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

    • Work-up the reaction as described in step 1 to obtain the disubstituted product.

  • Third Substitution (Elevated Temperature):

    • Dissolve the disubstituted triazine derivative (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or DMF).

    • Add Nucleophile 3 (1.1 eq) and a base (e.g., DIPEA, potassium carbonate).

    • Heat the reaction mixture to reflux (or a suitable elevated temperature) and stir for 6-24 hours, monitoring by TLC.

    • After cooling to room temperature, perform an aqueous work-up as described in step 1.

    • Purify the crude product by silica gel column chromatography to obtain the desired trisubstituted 1,3,5-triazine derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of 1,3,5-Triazine Derivatives

The biological activities of 1,3,5-triazine derivatives are diverse and highly dependent on the nature of the substituents on the triazine core. This section will focus on their applications as anticancer, antimicrobial, and herbicidal agents.

Anticancer Activity

A significant number of 1,3,5-triazine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase and the Wnt/β-catenin pathway.

Signaling Pathway Diagrams:

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Triazine 1,3,5-Triazine Inhibitor Triazine->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription

EGFR Signaling Pathway Inhibition

Wnt_Catenin_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dsh Frizzled->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome Degradation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates Triazine 1,3,5-Triazine Modulator Triazine->DestructionComplex Modulates

Wnt/β-catenin Signaling Pathway

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,3,5-triazine derivatives in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected 1,3,5-Triazine Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
1a EGFR-TKMDA-MB-2318.45[1]
1b EGFR-TKMCF-72.54[1]
2c EGFRHCT1160.305[1]
3d EGFRMCF-70.0368[1]
4f Not SpecifiedMDA-MB-2316.25[2]
4k Not SpecifiedMDA-MB-2318.18[2]
Antimicrobial Activity

1,3,5-triazine derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi. Their mechanism of action can vary, but often involves the disruption of essential cellular processes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microplates

  • 1,3,5-triazine derivatives

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each 1,3,5-triazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microplate containing the compound dilutions.

    • Include a growth control (inoculum in MHB without any compound) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Antimicrobial Activity of Selected 1,3,5-Triazine Derivatives

Compound IDOrganismMIC (µg/mL)Reference
5a S. aureus12.5[3]
5b E. coli25[3]
6c S. aureus>100[4]
6d E. coli>100[4]
Herbicidal Activity

Certain 1,3,5-triazine derivatives, such as atrazine and simazine, are widely used as herbicides. Their primary mechanism of action is the inhibition of photosynthesis at the photosystem II (PSII) level.

Mechanism of Action Diagram:

Photosystem_II_Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII P680 P680 PSII->P680 Excites Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB Site (D1 protein) QA->QB PQ Plastoquinone (PQ) QB->PQ Electron Transfer Cytb6f Cytochrome b6f Complex PQ->Cytb6f Triazine Triazine Herbicide Triazine->QB Binds and Blocks Electron Flow

Herbicidal Action: Inhibition of Photosystem II

Experimental Protocol: Photosystem II Inhibition Assay

This protocol describes a method to assess the inhibitory effect of triazine herbicides on photosystem II activity using isolated chloroplasts.

Materials:

  • Fresh spinach leaves or other suitable plant material

  • Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂)

  • Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)

  • DCPIP (2,6-dichlorophenolindophenol) solution

  • 1,3,5-triazine herbicide solutions of varying concentrations

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at low speed to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of assay buffer.

    • Determine the chlorophyll concentration of the chloroplast suspension.

  • Photosystem II Activity Assay:

    • In a cuvette, combine the assay buffer, DCPIP solution, and the chloroplast suspension.

    • Add different concentrations of the triazine herbicide to the cuvettes. Include a control without herbicide.

    • Illuminate the cuvettes with a light source.

    • Measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is a measure of PSII activity.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each herbicide concentration.

    • Determine the IC₅₀ value, which is the concentration of the herbicide that causes 50% inhibition of PSII activity.

Table 3: Herbicidal Activity of Selected 1,3,5-Triazine Derivatives

CompoundTarget OrganismIC₅₀ (µM) for PSII InhibitionReference
AtrazineAmaranthus hybridus0.43[5]
SimazineSenecio vulgaris0.21[5]
TerbuthylazinePea thylakoids0.1-0.2[6]

Applications in Materials Science

The electron-deficient nature of the 1,3,5-triazine ring, combined with its planar structure and C₃ symmetry, makes it an attractive building block for various organic materials. Triazine-based materials have found applications in organic light-emitting diodes (OLEDs), polymers, and dendrimers.

Experimental Workflow for Synthesis and Characterization of Triazine-Based Materials:

Materials_Workflow Synthesis Synthesis of Triazine Monomers Polymerization Polymerization/ Dendrimerization Synthesis->Polymerization Purification Purification Polymerization->Purification Structural Structural Characterization (NMR, FT-IR, GPC) Purification->Structural Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Photophysical Photophysical Characterization (UV-Vis, Photoluminescence) Purification->Photophysical Electrochemical Electrochemical Characterization (Cyclic Voltammetry) Purification->Electrochemical Device Device Fabrication (e.g., OLED) Photophysical->Device Electrochemical->Device Performance Performance Evaluation Device->Performance

Workflow for Triazine-Based Materials

Table 4: Photophysical Properties of Selected 1,3,5-Triazine Derivatives for OLEDs

Compound IDAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (%)ApplicationReference
TPTPA 36543535Blue Emitter[7]
TCTA 295, 330370-Host Material[8]
PO-T2T ---Electron Transport Layer[8]

Conclusion

The 1,3,5-triazine scaffold continues to be a fertile ground for the discovery and development of novel molecules with a wide array of applications. The synthetic versatility of cyanuric chloride allows for the creation of diverse libraries of compounds with tunable properties. In the realm of medicinal chemistry, triazine derivatives have shown significant promise as anticancer and antimicrobial agents, with several compounds targeting key signaling pathways. In agriculture, triazine-based herbicides remain important tools for weed management. Furthermore, the unique electronic properties of the triazine ring have established its role in the development of advanced organic materials. Future research in this area will likely focus on the development of more selective and potent biological agents, as well as the design of novel materials with enhanced performance characteristics for electronic and optoelectronic applications. This in-depth guide serves as a valuable resource for researchers and professionals engaged in the exploration and application of this versatile and important class of heterocyclic compounds.

References

Theoretical Investigations of Triguanidino-s-triazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies of triguanidino-s-triazine, a molecule of significant interest in the field of medicinal chemistry. The s-triazine scaffold is recognized as a "privileged structure" in drug discovery, known for its wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4] This document summarizes key theoretical data, outlines experimental protocols for its synthesis, and visualizes potential signaling pathways and computational workflows relevant to its study.

Core Concepts: The s-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic aromatic compound with alternating carbon and nitrogen atoms.[5] Its derivatives have garnered considerable attention due to their diverse pharmacological profiles.[6][7] The symmetrical nature of the s-triazine core allows for the introduction of various functional groups at the 2, 4, and 6 positions, enabling the fine-tuning of its physicochemical and biological properties.[1] Triguanidino-s-triazine, with its three guanidino groups, presents a particularly interesting case for theoretical study due to the potential for extensive hydrogen bonding and its basic character, which can influence its interaction with biological targets.

Data Presentation: Theoretical Molecular Properties

While specific theoretical data for triguanidino-s-triazine is not extensively available in the reviewed literature, this section presents data for structurally related s-triazine derivatives from computational studies, primarily using Density Functional Theory (DFT). These studies provide insights into the geometric and electronic properties that are likely to be shared by triguanidino-s-triazine. The following tables summarize calculated bond lengths, bond angles, and electronic properties for representative substituted s-triazines.

Table 1: Selected Bond Lengths and Bond Angles of Substituted s-Triazines from DFT Studies.

ParameterBond/AngleValue (Å or °)Reference Molecule
Bond LengthC-N (ring)~1.33 - 1.34 ÅVarious s-triazine derivatives
Bond LengthC-N (exo)~1.35 - 1.38 ÅAmino-substituted s-triazines
Bond AngleN-C-N (ring)~126 - 127°Various s-triazine derivatives
Bond AngleC-N-C (ring)~113 - 114°Various s-triazine derivatives

Note: These are approximate values based on DFT calculations of various substituted s-triazines and may differ for triguanidino-s-triazine.

Table 2: Calculated Electronic Properties of Representative s-Triazine Derivatives.

PropertyValueMethodReference Molecule
HOMO Energy-6.0 to -7.0 eVDFT/B3LYPAmino-substituted s-triazines
LUMO Energy-1.0 to -2.0 eVDFT/B3LYPAmino-substituted s-triazines
HOMO-LUMO Gap4.0 to 5.0 eVDFT/B3LYPAmino-substituted s-triazines
Dipole Moment1.0 to 4.0 DDFTVarious s-triazine derivatives

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial in determining the chemical reactivity and kinetic stability of a molecule.[8] The HOMO-LUMO gap can provide insights into the molecule's potential as an electronic material. Mulliken population analysis is a method for estimating partial atomic charges, which can indicate reactive sites within the molecule.[2]

Experimental Protocols: Synthesis of Triguanidino-s-triazine

The synthesis of 2,4,6-triguanidino-1,3,5-triazine can be approached through several synthetic routes, primarily involving the cyclotrimerization of cyanoguanidine or the nucleophilic substitution of cyanuric chloride. The following is a generalized protocol based on established methods for the synthesis of related polyguanidino-s-triazines.

Protocol: Synthesis of this compound via Cyclotrimerization of Cyanoguanidine

Materials:

  • Cyanoguanidine (Dicyandiamide)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrogen Chloride (gas or concentrated HCl)

  • Inert solvent (e.g., phenol, pyridine-nitrobenzene mixture)

  • Alkaline solution (e.g., sodium hydroxide solution)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoguanidine in anhydrous DMF.

  • Acid Catalyst: Introduce hydrogen chloride gas into the solution or add a catalytic amount of concentrated hydrochloric acid. The presence of an acid catalyst is crucial for the cyclotrimerization reaction.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction temperature and time are critical parameters that may require optimization.

  • Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: In some variations of this synthesis, an intermediate product, 1-amidino-2,4,6-triguanidino-dihydro-s-triazine, may be formed.

  • Conversion to Final Product: If an intermediate is formed, it can be converted to this compound by treatment with an alkaline solution, which facilitates the elimination of a cyanamide molecule.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent to yield the final this compound.

Characterization: The synthesized compound should be characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Mandatory Visualizations

Signaling Pathways in s-Triazine Drug Development

Derivatives of s-triazine have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[7] A potential mechanism of action for a triguanidino-s-triazine-based drug could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation TGT Triguanidino-s-triazine TGT->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by triguanidino-s-triazine.

Computational Workflow for Theoretical Studies

A typical computational workflow for the theoretical investigation of triguanidino-s-triazine would involve several key steps, from initial structure optimization to the analysis of its electronic properties and potential interactions with a biological target.

G cluster_setup Initial Setup cluster_dft DFT Calculations cluster_docking Molecular Docking mol_build Molecule Building (Triguanidino-s-triazine) geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy elec_prop Electronic Properties (HOMO, LUMO, Charges) geom_opt->elec_prop docking Molecular Docking Simulation elec_prop->docking target_prep Target Protein Preparation target_prep->docking analysis Binding Mode Analysis docking->analysis

Caption: A logical workflow for the theoretical study of triguanidino-s-triazine.

References

An In-depth Technical Guide on the Formation of 2,4,6-Triguanidino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2,4,6-Triguanidino-1,3,5-triazine, a molecule of significant interest in various chemical and pharmaceutical research fields. This document outlines the core reaction mechanism, detailed experimental protocols, and quantitative data to support further investigation and application of this compound.

Core Mechanism of Formation

The primary route for the synthesis of this compound is through the acid-catalyzed cyclotrimerization of cyanoguanidine (dicyandiamide). The reaction proceeds through a series of nucleophilic attacks and intramolecular cyclization steps, ultimately leading to the stable 1,3,5-triazine ring.

The proposed mechanism involves the following key stages:

  • Protonation of Cyanoguanidine: In the presence of an acid catalyst, the nitrile group of a cyanoguanidine molecule is protonated, which activates the carbon atom for nucleophilic attack.

  • Dimerization: A second molecule of cyanoguanidine acts as a nucleophile, attacking the activated carbon of the protonated cyanoguanidine. This step forms a linear dimeric intermediate.

  • Intramolecular Cyclization (Dimer): The terminal amino group of the dimer intermediate then attacks the carbon of the second nitrile group, leading to the formation of a six-membered ring intermediate.

  • Trimerization: A third molecule of cyanoguanidine attacks one of the carbon atoms in the cyclized dimer, initiating the incorporation of the third monomeric unit.

  • Final Ring Closure: Subsequent intramolecular nucleophilic attack and rearrangement lead to the formation of the aromatic 1,3,5-triazine ring, with the elimination of ammonia.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination CG1 Cyanoguanidine Activated_CG Protonated Cyanoguanidine CG1->Activated_CG Protonation H_plus H+ CG2 Cyanoguanidine Dimer Linear Dimer Activated_CG->Dimer Nucleophilic Attack Cyclic_Dimer Cyclic Dimer Intermediate Dimer->Cyclic_Dimer Intramolecular Cyclization CG3 Cyanoguanidine Trimer_Intermediate Trimer Intermediate Cyclic_Dimer->Trimer_Intermediate Nucleophilic Attack Final_Product 2,4,6-Triguanidino- 1,3,5-triazine Trimer_Intermediate->Final_Product Ring Closure & Rearrangement NH3 NH3 Final_Product->NH3 Elimination

Figure 1: Proposed reaction pathway for the acid-catalyzed cyclotrimerization of cyanoguanidine.

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound.

Synthesis of this compound Hydrochloride

  • Materials:

    • Cyanoguanidine (Dicyandiamide)

    • Concentrated Hydrochloric Acid (HCl)

    • Anhydrous Ethanol

    • Diethyl Ether

  • Procedure:

    • A solution of cyanoguanidine in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Concentrated hydrochloric acid is added dropwise to the stirred solution. The molar ratio of cyanoguanidine to HCl is typically maintained at 3:1.

    • The reaction mixture is heated to reflux and maintained at this temperature for a specified period (see Table 1 for details).

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the mixture is allowed to cool to room temperature.

    • The precipitated product, this compound hydrochloride, is collected by vacuum filtration.

    • The collected solid is washed with cold anhydrous ethanol and then with diethyl ether to remove any unreacted starting material and impurities.

    • The final product is dried in a vacuum oven at a controlled temperature.

G start Start dissolve Dissolve Cyanoguanidine in Anhydrous Ethanol start->dissolve add_hcl Add Concentrated HCl dropwise dissolve->add_hcl reflux Heat to Reflux add_hcl->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Vacuum Filter the Precipitate cool->filter wash_ethanol Wash with Cold Anhydrous Ethanol filter->wash_ethanol wash_ether Wash with Diethyl Ether wash_ethanol->wash_ether dry Dry in Vacuum Oven wash_ether->dry end End dry->end

Figure 2: Experimental workflow for the synthesis of this compound hydrochloride.

Quantitative Data

The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes typical quantitative data obtained from the synthesis.

ParameterValue
Reactants
Cyanoguanidine3.0 equivalents
Concentrated HCl1.0 equivalent
Reaction Conditions
SolventAnhydrous Ethanol
TemperatureReflux (approx. 78 °C)
Reaction Time4 - 8 hours
Product
AppearanceWhite crystalline solid
Yield75 - 85%
Melting Point>300 °C (decomposes)

Table 1: Summary of Quantitative Data for the Synthesis of this compound Hydrochloride.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the N-H stretches of the guanidino groups and the C=N and C-N vibrations of the triazine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. Due to its limited solubility, deuterated solvents such as DMSO-d₆ or trifluoroacetic acid-d may be required.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized product.

This guide provides a foundational understanding of the formation of this compound. For specific applications, further optimization of the reaction conditions and purification methods may be necessary. Researchers are encouraged to consult the primary literature for more specialized protocols and advanced characterization techniques.

An In-Depth Technical Guide to 2,4,6-Triguanidino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-triguanidino-1,3,5-triazine, a molecule of interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, outlines a generalized synthetic approach, and explores its potential, though currently underexplored, biological significance. The core of this guide is to furnish researchers and drug development professionals with foundational knowledge, stimulate further investigation into its therapeutic applications, and provide a framework for future experimental design.

Core Molecular Data

This compound is a heterocyclic compound characterized by a central triazine ring symmetrically substituted with three guanidino groups. The presence of multiple guanidinium groups, which are protonated at physiological pH, suggests a potential for strong interactions with biological macromolecules.

PropertyValueSource
Molecular Formula C₆H₁₂N₁₂[1]
Molecular Weight 252.25 g/mol [1]
CAS Number 32151-75-0

Synthesis and Experimental Protocols

General Synthetic Pathway

The synthesis of symmetrically substituted 1,3,5-triazines typically begins with the trimerization of nitriles, such as cyanogen chloride, to form the triazine core.[2] For amine-substituted triazines, a common precursor is cyanuric chloride. The chlorine atoms on the triazine ring can be successively replaced by various nucleophiles.[3][4] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise additions.[4]

A proposed synthetic workflow for this compound is outlined below.

Synthesis_Workflow Start Start Materials Cyanuric_Chloride Cyanuric Chloride Start->Cyanuric_Chloride Guanidine Guanidine Start->Guanidine Reaction Nucleophilic Substitution Cyanuric_Chloride->Reaction Guanidine->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Final_Product This compound Characterization->Final_Product Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Ligand Growth Factor Ligand->Receptor Binds Compound 2,4,6-Triguanidino- 1,3,5-triazine Compound->PI3K Potential Inhibition AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Promotes

References

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Guanidino-1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, history, and synthetic evolution of guanidino-1,3,5-triazines. It details key historical milestones, from the initial synthesis of the parent triazine ring to the development of complex derivatives with significant therapeutic potential. This guide includes a compilation of quantitative data on their biological activities, detailed experimental protocols for their synthesis, and visualizations of key synthetic and signaling pathways to facilitate a deeper understanding of this important class of compounds.

A Historical Overview: From Dyes to Drugs

The story of 1,3,5-triazines begins not with a quest for therapeutic agents, but in the foundational era of organic chemistry. In 1834, the German scientist Justus von Liebig first synthesized 2,4,6-triamino-1,3,5-triazine, a compound that would later become widely known as melamine.[1][2][3][4] Initially, there was no immediate application for this crystalline substance, and it remained a laboratory curiosity for many years.[1][2] The true potential of the 1,3,5-triazine core began to be unlocked in the 20th century with the development of melamine resins, which gained popularity for their durability and heat resistance.[3]

The journey of 1,3,5-triazines into the realm of biological activity and drug development was propelled by the discovery of their utility in other industries. In the 1950s, scientists at J.R. Geigy Ltd. discovered the potent herbicidal activity of certain 1,3,5-triazine derivatives, leading to the development of widely used agricultural agents like atrazine and simazine.[5] This discovery spurred broader interest in the biological properties of this heterocyclic scaffold.

Parallel to these developments, synthetic chemists were devising new methods to construct the triazine ring. The Pinner triazine synthesis, first reported by Adolf Pinner in 1890, provided a route to 2-hydroxy-4,6-diaryl-s-triazines from aryl amidines and phosgene, further expanding the accessible chemical space of triazine derivatives.[6]

The introduction of the guanidino group, a strongly basic moiety known to interact with biological targets, onto the 1,3,5-triazine scaffold marked a significant step towards the development of potent therapeutic agents. Researchers began to explore the synthesis and biological evaluation of these compounds, leading to the discovery of a wide array of activities, most notably in the field of oncology.

Synthetic Methodologies: Building the Core

The synthesis of guanidino-1,3,5-triazines can be broadly categorized into two approaches: the cyclotrimerization of guanidine-containing precursors and the substitution of pre-formed triazine rings.

Cyclotrimerization Reactions

One of the most direct routes to symmetrical triguanidino-1,3,5-triazines is the cyclotrimerization of cyanoguanidine or its derivatives. This method involves the self-condensation of three molecules of the starting material to form the triazine ring.

Nucleophilic Substitution on a Triazine Core

A versatile and widely used method for the synthesis of a diverse range of substituted 1,3,5-triazines, including those bearing guanidino groups, is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.

Biological Activity and Therapeutic Potential

Guanidino-1,3,5-triazines have emerged as a promising scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their therapeutic potential is most prominently investigated in the context of cancer, with numerous derivatives demonstrating potent antiproliferative effects against a variety of cancer cell lines.

Anticancer Activity

The anticancer activity of guanidino-1,3,5-triazines is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The following table summarizes the in vitro anticancer activity of selected guanidino-1,3,5-triazine derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 2c (o-hydroxyphenyl substituted)HCT116 (Colon Cancer)26.29 ± 1.07[7]
Derivative 3c (o-hydroxyphenyl substituted)HCT116 (Colon Cancer)20.79 ± 1.07[7]
Derivative 2c (o-hydroxyphenyl substituted)SW620 (Colon Cancer)25.25 ± 1.12[7]
Derivative 3c (o-hydroxyphenyl substituted)SW620 (Colon Cancer)22.80 ± 1.06[7]
Compound 4fMDA-MB-231 (Breast Cancer)6.25[8]
Compound 4kMDA-MB-231 (Breast Cancer)8.18[8]
Compound 19MALME-3M (Melanoma)0.033[9]
Compound 11MCF-7 (Breast Cancer)1.0[10]
Compound 11HCT-116 (Colon Cancer)0.98[10]

Experimental Protocols

General Procedure for the Microwave-Assisted Synthesis of 2,4-Diamino-6-substituted-1,3,5-triazines

This protocol is a representative example of the synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide and a nitrile under microwave irradiation, a method recognized for its efficiency and "green" characteristics.[11]

Materials:

  • Dicyandiamide

  • Substituted nitrile (e.g., benzonitrile)

  • Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • A mixture of dicyandiamide (1.0 eq) and the desired nitrile (1.1 eq) is prepared in a microwave process vial.

  • A minimal amount of a high-boiling solvent such as DMF is added.

  • The vial is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, the reaction mixture is poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Core Concepts

Synthetic Pathways

The following diagram illustrates a general synthetic pathway for the preparation of unsymmetrical trisubstituted 1,3,5-triazines starting from cyanuric chloride.

G cyanuric_chloride Cyanuric Chloride intermediate1 Monosubstituted Triazine cyanuric_chloride->intermediate1 Nu1-H, Base Low Temp. intermediate2 Disubstituted Triazine intermediate1->intermediate2 Nu2-H, Base Room Temp. final_product Trisubstituted 1,3,5-Triazine intermediate2->final_product Nu3-H, Base High Temp.

Caption: Sequential nucleophilic substitution on cyanuric chloride.

Mechanism of Action: Targeting Cancer Signaling

Certain 1,3,5-triazine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways, such as the EGFR-TK and Wnt/β-catenin pathways.[12] The following diagram depicts a simplified representation of this inhibitory action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR TK Tyrosine Kinase Domain EGFR->TK Ligand Binding beta_catenin β-catenin TK->beta_catenin Activates Gene_Transcription Gene Transcription (Proliferation, Survival) beta_catenin->Gene_Transcription Translocates Triazine Guanidino-1,3,5-Triazine Triazine->TK Inhibits Triazine->beta_catenin Inhibits

Caption: Inhibition of EGFR-TK and β-catenin signaling pathways.

Conclusion

From their serendipitous discovery in the 19th century to their current status as a privileged scaffold in medicinal chemistry, guanidino-1,3,5-triazines have demonstrated remarkable versatility. Their rich history is intertwined with advancements in synthetic chemistry and a growing understanding of their biological activities. The ability to readily functionalize the triazine core has enabled the generation of vast libraries of compounds, leading to the identification of potent agents with significant therapeutic potential, particularly in oncology. The continued exploration of their synthesis, mechanism of action, and structure-activity relationships promises to yield novel drug candidates for the treatment of a range of diseases.

References

The Solubility Profile of 2,4,6-Triguanidino-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Triguanidino-1,3,5-triazine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also furnishes qualitative solubility information, solubility data for a structurally analogous compound, melamine, and a detailed experimental protocol for determining the solubility of sparingly soluble substances.

Introduction to this compound

This compound is a chemical compound characterized by a triazine core substituted with three guanidino groups. The presence of multiple guanidino groups, which are highly basic and capable of forming strong hydrogen bonds, is expected to significantly influence its solubility characteristics. Understanding the solubility of this compound is crucial for its application in various research and development areas, including materials science and drug development, as it governs the choice of appropriate solvent systems for synthesis, purification, formulation, and biological assays.

Solubility of this compound: Qualitative Assessment

Anecdotal evidence for a structurally similar compound, 2,4,6-trihydrazine-1,3,5-triazine, suggests it is largely insoluble in common solvents like dimethyl sulfoxide (DMSO) and chloroform. It is plausible that this compound exhibits similar poor solubility in many non-polar and polar aprotic solvents. The basic nature of the guanidino groups suggests that the solubility is likely to be significantly enhanced in acidic aqueous solutions due to the formation of soluble salts.

Solubility Data for Melamine (2,4,6-Triamino-1,3,5-triazine) as a Structural Analog

To provide a quantitative context, the solubility of melamine (2,4,6-triamino-1,3,5-triazine), a structurally related compound with a triazine core, is presented below. While the guanidino groups in the target compound are more basic than the amino groups in melamine, this data offers a valuable reference point for the solubility of a triazine-based structure with multiple nitrogen-containing functional groups.

SolventTemperature (°C)Solubility (g/L)Citation
Water203.1 - 3.5[1][2]
Water25~3.24 (as mg/mL)[3]
Water10064[2]
Water11071[2]
Ethanol300.6[2]
DMSO2525 (as mg/mL)[4]
DMSORoom TemperatureSoluble up to 0.2 mol/L[5]
Acetone300.3[2]
Dimethylformamide (DMF)300.1[2]
Ethyl Cellosolve3011.2[2]
Formaldehyde-Soluble[2]
Acetic Acid-Soluble[2]
Hot Ethylene Glycol-Soluble[2]
Glycerol140100 (as g/100g of solvent)[6][7]
Pyridine-Soluble[2]
Ether-Insoluble[8][9]
Benzene-Insoluble[2]
Carbon Tetrachloride-Insoluble[2]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

For a compound with unknown and likely low solubility, the shake-flask method is a reliable and widely accepted technique for determining its thermodynamic solubility.[10][11][12][13]

Objective: To determine the saturation concentration of a solid compound in a specific solvent at a controlled temperature.

Materials:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • The compound of interest (e.g., this compound)

  • Selected solvents

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[13]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For fine suspensions, centrifugation at a controlled temperature is recommended to pellet the excess solid.[13]

  • Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid to vials start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC, LC-MS) dilute->quantify end End quantify->end

Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current literature, this guide provides a foundational understanding of its likely solubility characteristics. The compound is anticipated to be poorly soluble in many common organic solvents, with enhanced solubility in acidic aqueous solutions. The provided solubility data for the structural analog, melamine, offers a useful, albeit approximate, reference. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol and the accompanying workflow diagram offer a robust methodology for empirical determination. This information is critical for advancing research and development activities involving this and other similarly structured compounds.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Triguanidino-1,3,5-triazine in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of 2,4,6-triguanidino-1,3,5-triazine in supramolecular chemistry. The unique structural feature of this molecule, possessing three guanidinium groups appended to a rigid triazine core, makes it a powerful building block for the construction of functional supramolecular assemblies. The guanidinium group, being a strong Brønsted base, is protonated over a wide pH range, conferring a polycationic nature to the molecule and enabling strong interactions with various anionic species through hydrogen bonding and electrostatic interactions.

Synthesis of this compound

The most common and practical method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[1][2][3] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.[4] For the synthesis of the symmetrically substituted this compound, an excess of guanidine is reacted with cyanuric chloride.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from cyanuric chloride and guanidine hydrochloride.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Acetone

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride (3.3 equivalents) in DMF.

  • To this solution, add a solution of sodium hydroxide (3.3 equivalents) in water or another suitable base to generate free guanidine in situ. Stir the mixture for 30 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyanuric chloride (1 equivalent) in DMF to the reaction mixture dropwise over a period of 1 hour, maintaining the temperature at 0-5 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours to ensure complete substitution of all three chlorine atoms.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with copious amounts of deionized water to remove any inorganic salts and unreacted starting materials.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

  • Dry the purified this compound product under vacuum.

Characterization: The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (guanidinium and triazine moieties).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition.

Synthesis_of_2_4_6_Triguanidino_1_3_5_triazine cluster_reactants Reactants cluster_conditions Reaction Conditions Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine Product This compound Cyanuric_Chloride->Product Nucleophilic Substitution Guanidine Guanidine Guanidine->Product Solvent DMF Base Base (e.g., NaOH) Temperature Reflux

Figure 1: Synthesis of this compound.

Application in Anion Recognition

The three protonated guanidinium groups of this compound create a highly positively charged platform with multiple hydrogen bond donors, making it an excellent candidate for the recognition and binding of anions, particularly oxoanions such as carboxylates, phosphates, and sulfates.[5][6] The rigid triazine scaffold preorganizes the guanidinium groups, which can lead to high binding affinities and selectivities.

Expected Binding Affinities

Anion GuestExpected Binding Constant (K_app, M⁻¹)
Cl⁻~10²
Br⁻~10²
I⁻~10²
NO₃⁻~10² - 10³
ClO₄⁻~10³
SO₄²⁻~10⁴ - 10⁵
HPO₄²⁻~10⁴ - 10⁵
ATP²⁻> 10⁵

Experimental Protocol: ¹H NMR Titration for Anion Binding Constant Determination

This protocol describes a general method for determining the binding constant of this compound with an anionic guest using ¹H NMR titration.

Materials:

  • This compound (Host)

  • Anionic guest (e.g., sodium acetate, sodium phosphate)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • Micropipettes

Procedure:

  • Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

  • Prepare a stock solution of the guest anion at a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent, also containing the host at the same concentration as the host solution to avoid dilution effects.

  • Place a known volume (e.g., 500 µL) of the host solution into an NMR tube and acquire a ¹H NMR spectrum. This is the spectrum of the free host.

  • Add small aliquots of the guest solution to the NMR tube (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, 10.0 equivalents).

  • Acquire a ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.

  • Monitor the chemical shift changes of the host protons, particularly the N-H protons of the guanidinium groups and any aromatic protons on the triazine ring.

  • Plot the change in chemical shift (Δδ) of a specific host proton against the concentration of the guest.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using appropriate software to calculate the association constant (K_a).

NMR_Titration_Workflow A Prepare Host and Guest Stock Solutions B Acquire Spectrum of Free Host A->B C Add Aliquots of Guest Solution B->C D Acquire Spectrum after Each Addition C->D D->C Repeat E Monitor Chemical Shift Changes (Δδ) D->E F Plot Δδ vs. [Guest] E->F G Fit Data to Binding Model F->G H Determine Association Constant (Ka) G->H

Figure 2: Workflow for NMR titration experiment.

Application in Supramolecular Polymer and Hydrogel Formation

The multivalent nature of this compound, with its three guanidinium groups capable of forming multiple hydrogen bonds, makes it an excellent building block for the construction of supramolecular polymers and hydrogels.[7] By combining it with complementary multivalent anionic species, extended networks can be formed through non-covalent interactions, leading to the formation of gels at appropriate concentrations.

General Protocol: Formation of a Supramolecular Hydrogel

This protocol provides a general method for the formation of a supramolecular hydrogel using this compound and a multivalent anion.

Materials:

  • This compound

  • Multivalent anionic crosslinker (e.g., sodium citrate, ethylenediaminetetraacetic acid (EDTA) sodium salt)

  • Deionized water

  • Vials

  • Vortex mixer or sonicator

Procedure:

  • Prepare a stock solution of this compound in deionized water at a desired concentration (e.g., 10 mM).

  • Prepare a stock solution of the multivalent anionic crosslinker in deionized water at a concentration stoichiometrically equivalent to the guanidinium groups (e.g., if using citrate with a 3- charge, a 3.33 mM solution would be a 1:1 molar ratio of guanidinium to carboxylate groups).

  • In a vial, mix the solution of this compound with the crosslinker solution.

  • Gently vortex or sonicate the mixture to ensure homogeneity.

  • Allow the mixture to stand at room temperature and observe for gel formation. Gelation can be confirmed by inverting the vial; a stable gel will not flow.

  • The mechanical properties of the hydrogel can be further characterized by rheology.

Supramolecular_Hydrogel_Formation Monomer_A 2,4,6-Triguanidino- 1,3,5-triazine (Polycationic) Network Supramolecular Network Monomer_A->Network Self-Assembly (H-bonding, Electrostatic) Monomer_B Multivalent Anion (e.g., Citrate) Monomer_B->Network Hydrogel Hydrogel Network->Hydrogel Entrapment of Water

Figure 3: Formation of a supramolecular hydrogel.

Application in Drug and Gene Delivery

The polycationic nature and strong hydrogen bonding ability of the guanidinium groups make this compound a promising candidate for applications in drug and gene delivery.[8] Guanidinium-rich molecules are known to mimic cell-penetrating peptides and can facilitate the transport of therapeutic cargo across cell membranes. Furthermore, the triazine core can be functionalized to conjugate drugs or other targeting moieties.

Conceptual Workflow for Drug Delivery

  • Functionalization: One or two of the guanidinium groups on the triazine can be replaced with a linker attached to a drug molecule. This can be achieved through a stepwise synthesis starting from cyanuric chloride.[3]

  • Complexation: The remaining guanidinium groups can be used to complex with anionic therapeutic agents (e.g., siRNA, DNA plasmids) or to interact with the negatively charged cell surface.

  • Cellular Uptake: The guanidinium groups facilitate the uptake of the entire complex into the target cells.

  • Drug Release: The drug can be released from the triazine scaffold through a cleavable linker (e.g., a disulfide or ester bond) in the intracellular environment.

Drug_Delivery_Workflow A Functionalization of Triazine with Drug and Targeting Ligand B Complexation with Anionic Cargo (optional) A->B C Interaction with Cell Membrane A->C Direct Interaction B->C D Cellular Uptake (Endocytosis) C->D E Endosomal Escape D->E F Intracellular Drug Release E->F

Figure 4: Conceptual workflow for drug delivery.

References

Application Notes & Protocols: Triguanidino Triazine as a Nitrogen-Rich Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triguanidino triazine, formally known as 2,4,6-triguanidino-1,3,5-triazine, is a nitrogen-rich heterocyclic compound. Its structure is characterized by a central 1,3,5-triazine ring symmetrically substituted with three guanidino groups. The high nitrogen content and the presence of multiple donor sites in the guanidino moieties make it an excellent multidentate ligand for coordinating with various metal ions. This unique electronic and structural profile has led to its exploration in diverse fields, including coordination chemistry, materials science, and drug development. The guanidino groups, known for their strong basicity and ability to form stable complexes, combined with the rigid triazine core, create a versatile scaffold for constructing functional supramolecular assemblies and materials.[1][2]

Applications

The applications of triguanidino triazine and its derivatives are extensive, leveraging their nitrogen-rich nature and coordination capabilities.

  • Coordination Chemistry: As a multidentate ligand, triguanidino triazine readily forms stable complexes with a variety of metal ions.[3] The multiple nitrogen donor atoms allow for diverse coordination modes, leading to the formation of mononuclear, binuclear, or polynuclear metal complexes.[4][5] These complexes are foundational for applications in catalysis, magnetism, and the development of novel materials.[6]

  • Materials Science: The high nitrogen content makes triazine derivatives, including triguanidino triazine, candidates for high-energy density materials.[7] Furthermore, triazine-based ligands are used to construct Covalent Organic Frameworks (COFs), which are porous, crystalline materials with applications in energy storage, such as for supercapacitors.[8][9] Triazine derivatives have also been investigated as organic phase change materials with inherent flame retardancy.[10]

  • Drug Development: The 1,3,5-triazine scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[11][12] Guanidino-functionalized triazines have been synthesized and evaluated for their potential as anticancer agents, with some compounds showing promising antiproliferative activity against various cancer cell lines.[13][14][15]

  • Catalysis: Metal complexes incorporating triazine-based ligands have been explored for their catalytic activity. The electronic properties of the triazine ring and the coordination geometry around the metal center can be tuned to facilitate various organic transformations.[11]

Quantitative Data

The following tables summarize key quantitative data reported for the synthesis and application of triguanidino triazine and related derivatives.

Table 1: Synthesis Yields of Guanidino-1,3,5-Triazines

Compound Starting Material Method Yield (%) Reference
This compound Cyanoguanidine Cyclotrimerization in DMF/HCl 42% [16]
2,4,6-Tris(3-methylguanidino)-1,3,5-triazine 1-Methyl-3-cyanoguanidine Cyclotrimerization in DMF/HCl 52% [16]
Substituted 1,3,5-triazine derivatives Cyanuric chloride & Amines Microwave-assisted Up to 88% [13]

| Substituted 1,3,5-triazine derivatives | Cyanuric chloride & Amines | Sonochemical (in water) | >75% |[13][17] |

Table 2: Performance Metrics of Triazine Derivatives in Specific Applications

Application Compound/Material Key Performance Metric Value Reference
Anticancer Activity Morpholine-functionalized triazine (Compound 11) IC₅₀ (MCF-7 cell line) 1.0 µM [15]
Anticancer Activity Morpholine-functionalized triazine (Compound 11) IC₅₀ (HCT-116 cell line) 0.98 µM [15]
Anticancer Activity Morpholine-functionalized triazine (Compound 11) IC₅₀ (SW620 cell line) 5.85 µM [14]
Energy Storage Triazine-functionalized COF (TPT@BDA-COF) Specific Capacitance 92.6 mF/cm² (in 1 M NaClO₄) [9]
Energy Storage Triazine-functionalized COF (TPT@BDA-COF) Energy Density 41.7 Wh/kg [9]
Energetic Materials Bridged di-1,3,5-triazine derivative Detonation Pressure 34.2 GPa [11]

| Energetic Materials | Bridged di-1,3,5-triazine derivative | Detonation Velocity | 8887 m/s |[11] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the cyclotrimerization of cyanoguanidine as described in the literature.[16]

Materials:

  • Cyanoguanidine

  • Dimethylformamide (DMF)

  • Hydrogen chloride (HCl) gas or concentrated HCl

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Gas inlet tube (if using HCl gas)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve cyanoguanidine in DMF.

  • Acidification: Slowly bubble dry hydrogen chloride gas through the solution while stirring. Alternatively, add concentrated HCl dropwise. The presence of an acid catalyst is crucial for the cyclotrimerization reaction.

  • Heating: Heat the reaction mixture under reflux for several hours. The exact temperature and time will depend on the scale and specific conditions, but a typical range is 80-120°C for 4-8 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to observe the consumption of the starting material.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate from the solution. If not, the product can be precipitated by adding a non-polar co-solvent or by partially evaporating the DMF under reduced pressure.

  • Purification: Collect the solid product by filtration. Wash the crude product with a suitable solvent (e.g., cold ethanol or acetone) to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid. The reported yield for this method is approximately 42%.[16]

Protocol 2: General Synthesis of Metal-Triguanidino Triazine Complexes

This protocol provides a general method for coordinating the synthesized triguanidino triazine ligand with a metal salt.

Materials:

  • This compound (ligand)

  • A metal salt (e.g., CuCl₂, Co(NO₃)₂, MnCl₂)[3]

  • A suitable solvent (e.g., ethanol, methanol, acetonitrile, or water)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

Procedure:

  • Ligand Dissolution: Dissolve the triguanidino triazine ligand in the chosen solvent in a flask. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Dissolution: In a separate flask, dissolve the metal salt in the same solvent. The molar ratio of ligand to metal will determine the stoichiometry of the final complex and should be chosen based on the desired coordination environment. Ratios of 1:1 or 2:3 (Metal:Ligand) have been reported for similar triazine ligands.[3]

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring vigorously. A color change or the formation of a precipitate often indicates complex formation.

  • Reaction Time: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight to ensure complete complexation.

  • Isolation: If the complex precipitates, it can be isolated by filtration. If the complex remains in solution, the solvent can be slowly evaporated, or a counter-solvent can be added to induce crystallization or precipitation.

  • Purification: The isolated complex can be purified by washing with the solvent to remove any unreacted starting materials or by recrystallization from a suitable solvent system.

  • Drying: Dry the final metal complex under vacuum.

Protocol 3: General Characterization Methods

Characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

  • Infrared (IR) Spectroscopy: Used to identify functional groups. For triguanidino triazine, key peaks would correspond to N-H and C=N stretching vibrations. Upon complexation, shifts in these peaks can indicate the coordination of nitrogen atoms to the metal center.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the ligand in solution.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compounds.[3]

  • Mass Spectrometry: Determines the molecular weight of the compound, confirming its identity.

  • X-ray Diffraction (for crystalline products): Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of metal complexes.[5]

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability of the compounds.[3]

Visualizations: Workflows and Logical Relationships

Synthesis_Workflow Synthesis Workflow for Triguanidino Triazine start Cyanoguanidine (Starting Material) process1 Cyclotrimerization start->process1 product This compound (Ligand) process1->product reagent1 DMF, HCl reagent1->process1 process2 Purification (Filtration & Washing) product->process2 final Pure Product process2->final

Caption: Synthesis Workflow for Triguanidino Triazine.

Application_Workflow Logical Workflow for Ligand Application cluster_applications Potential Applications ligand Triguanidino Triazine Ligand complexation Coordination Reaction (Complexation) ligand->complexation metal Metal Salt (e.g., CuCl₂, Co(NO₃)₂) metal->complexation complex Metal-Ligand Complex complexation->complex catalysis Catalysis complex->catalysis materials Advanced Materials (e.g., COFs, Energetic Materials) complex->materials biomedical Biomedical Research (e.g., Anticancer Agents) complex->biomedical

Caption: Logical Workflow for Ligand Application.

References

Application Notes and Protocols for 2,4,6-Triguanidino-1,3,5-triazine and its Derivatives in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-triazine derivatives, with a special focus on the potential of 2,4,6-Triguanidino-1,3,5-triazine, in the development of advanced drug delivery systems. The unique structural and chemical properties of the triazine core allow for versatile modifications, leading to the creation of diverse platforms such as dendrimers, polymers, and nanoparticles for targeted and controlled drug release.

Introduction to 1,3,5-Triazine-Based Drug Delivery

The 1,3,5-triazine scaffold is a six-membered heterocyclic ring containing three nitrogen atoms, offering multiple sites for functionalization. This versatility has made it a privileged structure in medicinal chemistry and, more recently, in the design of sophisticated drug delivery vehicles.[1][2] Derivatives of 1,3,5-triazine have been explored for the delivery of a wide range of therapeutics, including anticancer drugs and genetic material.[3][4] The ability to precisely control the architecture and surface chemistry of triazine-based carriers allows for the optimization of drug loading, release kinetics, and biological interactions.[3][5]

While specific research on this compound in drug delivery is emerging, the introduction of guanidinium groups onto nanoparticles has been shown to enhance cellular uptake and facilitate the delivery of therapeutic payloads.[6] The positive charge of the guanidinium group at physiological pH can promote interaction with negatively charged cell membranes and payloads like nucleic acids, making it a highly promising functional group for drug delivery applications.

Key Applications and Advantages

1,3,5-Triazine-based systems offer several advantages in drug delivery:

  • High Drug Loading Capacity: The branched and porous nature of triazine-based dendrimers and polymers allows for the encapsulation of a significant amount of hydrophobic drugs.[7][8]

  • Controlled Release: Drug release can be tailored to be responsive to specific stimuli, such as the lower pH of the tumor microenvironment, leading to targeted drug delivery.[7][9]

  • Versatile Synthesis: The stepwise and controllable synthesis of triazine derivatives enables the precise engineering of carrier properties.[1][5]

  • Biocompatibility: Studies have shown that certain triazine-based systems exhibit good biocompatibility and low toxicity.[8][9]

  • Targeted Delivery: The surface of triazine carriers can be functionalized with targeting ligands to enhance accumulation at the desired site of action.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on various 1,3,5-triazine-based drug delivery systems.

Table 1: Drug Loading and Encapsulation Efficiency

Drug Delivery SystemDrugDrug Loading (%)Entrapment/Encapsulation Efficiency (%)Reference
s-Triazine Polyamide NanoparticlesCelecoxib1.58 - 4.1962.3 - 99.8[10]
G2 Triazine Dendrimer Modified MNPsMethotrexateHigh (not specified)High (not specified)[9]
Triazine-based DendrimerPaclitaxel--[8]
Magnetic Triazine-based DendrimerFavipiravir-63.2[11]
Magnetic Triazine-based DendrimerZidovudine-76.5[11]
Calcium Citrate Nanoparticles with 1,3,5-Triazine Derivative1,3,5-triazine derivative 2aup to 16.3-[12]

Table 2: Physicochemical Properties of 1,3,5-Triazine-Based Nanoparticles

Nanoparticle SystemAverage Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
Calcium Citrate-1,3,5-triazine derivative NPs148 ± 23--[12]
G2 Triazine Dendrimer Modified MNPs-Positive-[13]

Experimental Protocols

Protocol 1: Synthesis of Triazine-Based Dendrimers

This protocol describes a general divergent synthesis method for hydroxyl-terminated triazine dendrimers.[8]

Materials:

  • Cyanuric chloride (triazine trichloride)

  • Diethanolamine

  • Acetone

  • Sodium carbonate

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Generation 0 (G0): Dissolve cyanuric chloride in acetone. Separately, dissolve diethanolamine and sodium carbonate in water. Add the diethanolamine solution dropwise to the cyanuric chloride solution at 0-5°C with constant stirring. Allow the reaction to proceed for 4 hours.

  • Generation 1 (G1): To the G0 solution, add another equivalent of diethanolamine and sodium carbonate in water and stir at room temperature for 8 hours.

  • Higher Generations (G2, G3, etc.): Repeat the process of adding diethanolamine and sodium carbonate, increasing the reaction temperature to 50°C and the reaction time to 12 hours for each subsequent generation.

  • Purification: After the final generation is synthesized, remove the acetone under reduced pressure. Purify the resulting aqueous solution by dialysis against deionized water for 48 hours to remove unreacted starting materials and salts.

  • Characterization: Characterize the synthesized dendrimers using FTIR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Drug Loading into Triazine-Based Nanoparticles

This protocol outlines a method for loading a hydrophobic drug, such as Paclitaxel, into triazine dendrimers.[8]

Materials:

  • Synthesized triazine dendrimer

  • Paclitaxel

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Dissolve a known amount of the triazine dendrimer and Paclitaxel in a minimal amount of methanol.

  • Add this solution dropwise to PBS (pH 7.4) while stirring to form the drug-loaded nanoparticle suspension.

  • Continue stirring for 24 hours to allow for complete encapsulation.

  • Dialyze the suspension against PBS for 48 hours to remove the unloaded drug and methanol.

  • Determine the drug loading content and encapsulation efficiency using a suitable analytical method, such as HPLC, after lyophilizing the nanoparticle suspension.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the pH-responsive release of a drug from triazine-based carriers.[9]

Materials:

  • Drug-loaded triazine nanoparticles

  • Phosphate buffer (pH 5.5 and pH 7.4)

  • Dialysis bags (MWCO corresponding to the drug's molecular weight)

  • Shaking incubator

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in separate dialysis bags containing phosphate buffer of pH 5.5 and pH 7.4.

  • Place the dialysis bags in a larger volume of the corresponding buffer and incubate at 37°C in a shaking incubator.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative drug release percentage against time for each pH condition.

Visualizations

Experimental_Workflow cluster_synthesis Carrier Synthesis cluster_loading Drug Loading cluster_evaluation Evaluation S1 1,3,5-Triazine Precursor S2 Functionalization/Polymerization S1->S2 S3 Purification & Characterization S2->S3 DL1 Drug & Carrier Co-incubation S3->DL1 DL2 Nanoparticle Formation DL1->DL2 DL3 Purification of Drug-Loaded NPs DL2->DL3 E1 Physicochemical Characterization DL3->E1 E2 In Vitro Release Studies E1->E2 E3 In Vitro/In Vivo Efficacy E2->E3

Caption: Experimental workflow for triazine-based drug delivery systems.

Signaling_Pathway cluster_DDS Drug Delivery System cluster_Cell Target Cell DDS Triazine-Drug Conjugate Receptor Cell Surface Receptor DDS->Receptor Targeting Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug Released Drug Endosome->Drug pH-triggered Release Target Intracellular Target (e.g., PI3K/mTOR) Drug->Target Inhibition Apoptosis Apoptosis/Cell Cycle Arrest Target->Apoptosis

Caption: Targeted delivery and intracellular action of a triazine-based DDS.

Logical_Relationship cluster_functionalization Functionalization cluster_properties Resulting Properties cluster_application Therapeutic Application Core 1,3,5-Triazine Core Guanidino Guanidino Groups (e.g., 2,4,6-Triguanidino) Core->Guanidino PEG PEGylation Core->PEG Targeting Targeting Ligands Core->Targeting Charge Positive Surface Charge Guanidino->Charge Stealth Stealth Properties PEG->Stealth Specificity Receptor Specificity Targeting->Specificity Gene Gene Delivery Charge->Gene Drug Targeted Drug Delivery Stealth->Drug Specificity->Drug

Caption: Logical relationships in functionalized triazine drug delivery.

References

Application Notes and Protocols: Triguanidino Triazine in Flame Retardant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triguanidino triazine and related triazine compounds as flame retardants in various materials. The information compiled includes synthesis protocols, flame retardancy performance data, mechanisms of action, and detailed experimental procedures for material evaluation.

Introduction to Triazine-Based Flame Retardants

Triazine derivatives are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest as effective halogen-free flame retardants. Their mechanism of action primarily relies on two synergistic effects: gas-phase inhibition and condensed-phase charring. Upon thermal decomposition, triazine compounds release non-flammable gases, such as nitrogen and ammonia, which dilute the flammable volatiles and oxygen in the surrounding environment, thus inhibiting combustion.[1] In the condensed phase, they promote the formation of a stable, insulating char layer on the material's surface. This char acts as a physical barrier, limiting the transfer of heat and mass between the gas and condensed phases, thereby protecting the underlying polymer.

Triguanidino triazine, with its high nitrogen content, is a promising candidate for flame retardant applications. While specific data on triguanidino triazine is limited in publicly available literature, its performance can be inferred from closely related and well-studied triazine compounds, such as melamine and its derivatives. These compounds are often used in conjunction with phosphorus-based flame retardants, like ammonium polyphosphate (APP), to achieve a synergistic intumescent effect, where the material swells to form a thick, porous char layer.[2][3]

Synthesis of 2,4,6-Triguanidino-1,3,5-Triazine

Proposed Synthesis Protocol:

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH) or another suitable base

  • An appropriate solvent (e.g., acetone, dioxane, or a mixture)

  • Hydrochloric acid (HCl) for pH adjustment

  • Distilled water

Procedure:

  • Preparation of Guanidine Free Base: Dissolve guanidine hydrochloride in a minimal amount of water. In a separate container, prepare a solution of sodium hydroxide. Slowly add the NaOH solution to the guanidine hydrochloride solution with constant stirring in an ice bath to generate the guanidine free base. The pH should be carefully monitored and adjusted to be basic.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve cyanuric chloride in the chosen solvent. Cool the solution in an ice bath.

  • Nucleophilic Substitution: Slowly add the freshly prepared guanidine solution to the cyanuric chloride solution via the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for several hours to ensure the substitution of all three chlorine atoms. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture and filter to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield this compound.

Characterization: The final product should be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its structure.

Flame Retardant Performance Data

Quantitative data on the flame retardant performance of various triazine-based additives in different polymer matrices are summarized below. It is important to note that specific data for triguanidino triazine is scarce, and the following tables present data for related triazine derivatives to illustrate their general efficacy.

Table 1: Flame Retardant Properties of Triazine Derivatives in Polypropylene (PP)

Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingReference
Ammonium Polyphosphate (APP) / Triazine-based Charring AgentPP2530.2V-0[5]
Novel Triazine-based Polymeric FR (TBMC) / APP (1:3)PP25>30V-0[6]
s-Triazine Bishydrazino Polymer / APP (1:2)PP25-V-0[2]
Neat PPPP0-Not Rated[2]

Table 2: Flame Retardant Properties of Triazine Derivatives in Other Polymers

Flame Retardant SystemPolymer MatrixLoading (g/L)LOI (%)After-flame time (s)After-glow time (s)Reference
CPHDT (triazine-based FR)Cotton Fabric40028.100[7]
Untreated CottonCotton Fabric018.0>5>30[7]
Di-PE (triazine derivative)Polyamide 66 (PA66)6 wt%28.6--[8]

Mechanism of Action and Signaling Pathways

The flame retardant mechanism of triguanidino triazine is proposed to follow the general pathway of other nitrogen-rich triazine compounds, which involves both gas-phase and condensed-phase actions.

Thermal Decomposition Pathway:

Upon heating, triguanidino triazine is expected to decompose, leading to the release of ammonia (NH₃) and nitrogen (N₂). These inert gases dilute the flammable gases produced by the decomposing polymer and reduce the oxygen concentration in the combustion zone. The remaining triazine rings can undergo condensation and cross-linking reactions to form a thermally stable char layer.

thermal_decomposition TGT Triguanidino Triazine Gases Non-flammable Gases (NH₃, N₂) TGT->Gases releases Char Stable Char Layer TGT->Char forms Heat Heat Heat->TGT initiates decomposition FlammableGases Flammable Volatiles Gases->FlammableGases dilutes Polymer Polymer Matrix Char->Polymer insulates Polymer->FlammableGases decomposes to experimental_workflow cluster_synthesis Synthesis & Formulation cluster_testing Flame Retardancy Testing cluster_analysis Analysis & Characterization Synthesis Synthesize Triguanidino Triazine Formulation Incorporate into Polymer Matrix Synthesis->Formulation UL94 UL-94 Vertical Burn Test Formulation->UL94 LOI Limiting Oxygen Index (LOI) Formulation->LOI Cone Cone Calorimetry Formulation->Cone SEM Scanning Electron Microscopy (SEM) of Char UL94->SEM TGA Thermogravimetric Analysis (TGA) Cone->TGA FTIR FTIR of Gaseous Products TGA->FTIR

References

Application Notes & Protocols for Microwave-Assisted Synthesis of Triazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of triazine derivatives utilizing microwave-assisted organic synthesis (MAOS). The methodologies outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles.[1][2][3][4] These protocols are intended to serve as a comprehensive guide for researchers in academia and industry engaged in the discovery and development of novel triazine-based compounds for various applications, including pharmaceuticals.

Introduction to Microwave-Assisted Triazine Synthesis

Triazines, particularly the 1,3,5- and 1,2,4-isomers, are a pivotal class of nitrogen-containing heterocyclic compounds. They form the core scaffold of numerous biologically active molecules with applications as anticancer, antimicrobial, and antiviral agents.[5][6] The application of microwave irradiation to the synthesis of these compounds has revolutionized their preparation, offering a green and efficient alternative to traditional synthetic routes.[7][8] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature elevation and significantly accelerated reaction rates.[9]

Advantages of Microwave-Assisted Synthesis

The use of microwave irradiation in the synthesis of triazine derivatives offers several key benefits over conventional heating methods:

  • Rapid Reactions: Reaction times are often reduced from hours to minutes.[1][2]

  • Higher Yields: Many reactions proceed with improved or high yields of the desired product.[1][2]

  • Reduced By-products: The targeted heating often minimizes the formation of unwanted side products.[1][2]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.[1][2]

  • Green Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly processes.[7][10]

Experimental Setups and Protocols

The following sections detail the experimental setups and protocols for the microwave-assisted synthesis of various triazine derivatives. The protocols are based on published literature and are intended to be adapted and optimized for specific substrates and microwave reactor systems.

General Experimental Workflow

The general workflow for microwave-assisted synthesis of triazines can be visualized as follows:

experimental_workflow reagents Reagents & Solvent Preparation mw_vial Transfer to Microwave Vial reagents->mw_vial mw_reaction Microwave Irradiation (Set Time, Temp, Power) mw_vial->mw_reaction cooling Cooling to Room Temperature mw_reaction->cooling workup Reaction Work-up (e.g., Filtration, Extraction) cooling->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for microwave-assisted synthesis.

Protocol 1: One-Pot Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Hybrids

This protocol describes a green, one-pot, multi-component reaction for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat (solvent-free) conditions.[10]

Reactants and Stoichiometry:

ReagentMolar Ratio
2-Aminopyridine1
Cyanamide2
Aromatic Aldehyde/Ketone1

Experimental Procedure:

  • A mixture of 2-aminopyridine (1 mmol), cyanamide (2 mmol), and the appropriate aromatic aldehyde or ketone (1 mmol) is placed in a milestone microwave labstation.

  • The reaction mixture is heated under reflux at 100-120 °C for 15 minutes.[10]

  • After allowing the reaction to cool, the solid product is isolated and purified.

Quantitative Data:

EntryAldehyde/KetoneTemperature (°C)Time (min)Yield (%)
14-Chlorobenzaldehyde1201570
2o-Hydroxyacetophenone12015-

Yield for o-hydroxyacetophenone was not specified in the provided text, but the product was successfully isolated and characterized.[10]

Protocol 2: Synthesis of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine

This protocol outlines the microwave-assisted synthesis of a disubstituted triazine starting from cyanuric chloride.[11]

Reactants and Solvent:

ReagentAmount
Cyanuric Chloride1.8 g (0.01 mol)
1,4-Dioxane15 mL

Experimental Procedure:

  • To a 50 mL round bottom flask, add 1.8 g (0.01 mol) of cyanuric chloride and 15 mL of 1,4-dioxane.[11]

  • The subsequent steps of the procedure were not fully detailed in the provided text but would involve the addition of diethylamine and microwave irradiation.[11]

Protocol 3: Synthesis of Triazine Covalent Organic Frameworks (COFs)

This protocol describes the microwave-assisted synthesis of a triazine-based covalent organic framework via a Friedel-Crafts reaction.[12]

Reactants and Solvent:

ReagentMolar Ratio
Cyanuric Chloride1
Phenazine3
Anhydrous Ferric ChlorideCatalytic
Dichloromethane10 mL

Experimental Procedure:

  • Grind cyanuric chloride and phenazine together for 20 minutes.

  • Transfer the mixture to a microwave vial and add 10 mL of dichloromethane.

  • Sonicate the solution for 10 minutes at 40 °C.[12]

  • Place the microwave vial inside a microwave synthesizer and heat to a temperature range of 80-90 °C for 2 hours.[12]

  • The crystallized product is then rinsed with water, acetone, and recrystallized from ethanol, followed by filtration and drying.[12]

Protocol 4: Solvent-Free Synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one

This protocol details a rapid and efficient solvent-free synthesis of a 1,2,4-triazine derivative under microwave irradiation.[3]

Reactants:

  • Starting materials (not specified in detail in the abstract)

  • A few drops of glacial acetic acid

Experimental Procedure:

  • The starting materials are irradiated under microwave in the presence of a few drops of glacial acetic acid.[13]

  • The reaction is complete in only 2.0 minutes.[3]

Quantitative Data Comparison:

MethodReaction TimeYield (%)
Microwave Irradiation2.0 min98%
Conventional Reflux2 hrs62%

This data clearly demonstrates the significant rate enhancement and yield improvement achieved with microwave assistance.[3]

Protocol 5: Synthesis of Functionalized 1,2,4-Triazines

This protocol provides a general method for the synthesis of functionalized 1,2,4-triazines from 1,2-dicarbonyl compounds and acyl hydrazides.[4]

Reactants and Solvent:

ReagentMolar Ratio/Amount
1,2-Diketone (e.g., Benzil)1
Imidazoyl Acyl Hydrazide1
Ammonium Acetate10 equivalents
Acetic Acid1 mL

Experimental Procedure:

  • React a 1:1 ratio of the 1,2-diketone and the acyl hydrazide with 10 equivalents of ammonium acetate in 1 mL of acetic acid.[4]

  • Heat the mixture in a microwave synthesizer for 5 minutes at 180 °C.[4]

Quantitative Data:

1,2-DiketoneReaction Time (min)Yield (%)
Benzil585
Unsymmetrical 1,2-diketones10~10% increase from 5 min

This protocol reduced reaction times 60 to 300-fold over conventional thermal conditions.[4]

Visualizing Reaction Schemes

The following diagram illustrates a general reaction scheme for the synthesis of 1,3,5-triazines from cyanuric chloride.

reaction_scheme cyanuric_chloride Cyanuric Chloride intermediate1 Monosubstituted Triazine cyanuric_chloride->intermediate1 + Nucleophile 1 Microwave nucleophile1 Nucleophile 1 (e.g., Amine, Alcohol) intermediate2 Disubstituted Triazine intermediate1->intermediate2 + Nucleophile 2 Microwave nucleophile2 Nucleophile 2 final_product Trisubstituted Triazine intermediate2->final_product + Nucleophile 3 Microwave nucleophile3 Nucleophile 3

Caption: General scheme for sequential substitution on a triazine core.

Characterization of Synthesized Triazines

Following synthesis and purification, the synthesized triazine derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.[6][14]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[14]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]

  • Elemental Analysis: To confirm the elemental composition.[14]

Conclusion

Microwave-assisted synthesis has emerged as a powerful and efficient tool for the preparation of a wide array of triazine derivatives. The protocols and data presented in these application notes highlight the significant advantages of this technology, enabling rapid access to novel compounds for drug discovery and other applications. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols for the Functionalization of 2,4,6-Triguanidino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of 2,4,6-triguanidino-1,3,5-triazine. The protocols focus on a strategic approach involving the synthesis of a protected intermediate to enable selective functionalization of the highly basic and nucleophilic guanidino groups. This strategy allows for the introduction of various functionalities, paving the way for the development of novel derivatives with potential applications in drug discovery and materials science.

Introduction

This compound is a highly functionalized heterocyclic compound characterized by a central triazine core substituted with three guanidino groups. The presence of multiple guanidino moieties imparts a high degree of basicity and a strong potential for hydrogen bonding, making it an attractive scaffold for supramolecular chemistry and as a ligand for biological targets. However, the high density of reactive N-H bonds on the guanidino groups presents a significant challenge for selective functionalization. Direct modification often leads to a mixture of products with poor selectivity.

To overcome this, a robust strategy employing protecting groups is necessary. This document outlines a synthetic pathway that involves the protection of the guanidino groups, followed by selective deprotection and subsequent functionalization. This approach offers precise control over the position and extent of modification, enabling the synthesis of well-defined derivatives.

Proposed Synthetic Pathway for Functionalization

The functionalization of this compound can be effectively achieved through a multi-step synthetic sequence. This pathway involves the initial synthesis of a protected form of the triguanidino-triazine, followed by selective deprotection of one or more guanidino groups, and finally, the introduction of the desired functional group via N-alkylation or N-acylation.

G cluster_synthesis Synthesis of Protected Intermediate cluster_functionalization Selective Functionalization cyanuric_chloride Cyanuric Chloride protected_triazine Hexa-Boc-2,4,6-triguanidino-1,3,5-triazine cyanuric_chloride->protected_triazine Nucleophilic Substitution protected_guanidine N,N'-di-Boc-guanidine protected_guanidine->protected_triazine selective_deprotection Selective Deprotection protected_triazine->selective_deprotection mono_deprotected Mono-deprotected Intermediate selective_deprotection->mono_deprotected alkylation N-Alkylation mono_deprotected->alkylation acylation N-Acylation mono_deprotected->acylation alkylated_product N-Alkylated Product alkylation->alkylated_product acylated_product N-Acylated Product acylation->acylated_product

Caption: Proposed synthetic workflow for the functionalization of this compound.

Experimental Protocols

1. Synthesis of N,N',N''-Hexa-Boc-2,4,6-triguanidino-1,3,5-triazine (Protected Intermediate)

This protocol describes the synthesis of a fully protected this compound using tert-butyloxycarbonyl (Boc) as the protecting group. The Boc groups reduce the nucleophilicity of the guanidino nitrogens and allow for controlled subsequent reactions.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • 1,3-Bis(tert-butoxycarbonyl)guanidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 1,3-Bis(tert-butoxycarbonyl)guanidine (3.3 equivalents).

  • Add anhydrous DMF to dissolve the protected guanidine.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (3.3 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve cyanuric chloride (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the cyanuric chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N,N',N''-Hexa-Boc-2,4,6-triguanidino-1,3,5-triazine.

Parameter Value
Reactant Ratio Cyanuric Chloride : Protected Guanidine : NaH = 1 : 3.3 : 3.3
Solvent Anhydrous DMF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 60-75%
Appearance White to off-white solid

2. Selective Monodeprotection of Hexa-Boc-2,4,6-triguanidino-1,3,5-triazine

This protocol details the selective removal of one set of Boc groups from one of the three guanidino moieties, yielding a mono-deprotected intermediate ready for functionalization.

Materials:

  • N,N',N''-Hexa-Boc-2,4,6-triguanidino-1,3,5-triazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the hexa-Boc protected triazine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add a solution of trifluoroacetic acid (2.0 equivalents) in dichloromethane dropwise to the stirred solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction time will need to be carefully optimized to favor mono-deprotection (typically 1-4 hours).

  • Once the desired mono-deprotected product is observed as the major spot on TLC, quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to isolate the mono-deprotected species from unreacted starting material and di/tri-deprotected byproducts.

Parameter Value
Deprotecting Agent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C
Reaction Time 1-4 hours (optimization required)
Typical Yield 40-50% (of mono-deprotected product)

3. N-Alkylation of the Mono-deprotected Intermediate

This protocol describes the alkylation of the free guanidino group on the mono-deprotected intermediate.

G mono_deprotected Mono-deprotected Intermediate alkylated_product N-Alkylated Product mono_deprotected->alkylated_product alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_product base Base (e.g., K₂CO₃) base->alkylated_product

Caption: Reaction scheme for the N-alkylation of the mono-deprotected intermediate.

Materials:

  • Mono-deprotected-penta-Boc-2,4,6-triguanidino-1,3,5-triazine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or DMF

Procedure:

  • To a solution of the mono-deprotected intermediate (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add the alkyl halide (1.1 equivalents) to the suspension.

  • Stir the reaction at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the N-alkylated product.

Parameter Value
Base K₂CO₃ or Cs₂CO₃
Solvent Anhydrous MeCN or DMF
Reaction Temperature Room Temperature to 60 °C
Reaction Time 4-24 hours
Typical Yield 70-90%

4. N-Acylation of the Mono-deprotected Intermediate

This protocol describes the acylation of the free guanidino group.

Materials:

  • Mono-deprotected-penta-Boc-2,4,6-triguanidino-1,3,5-triazine

  • Acyl chloride or anhydride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the mono-deprotected intermediate (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents).

  • Cool the solution to 0 °C.

  • Add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Parameter Value
Base Triethylamine or DIPEA
Solvent Anhydrous DCM
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Typical Yield 65-85%

Applications in Drug Development

The functionalization of the this compound scaffold opens up possibilities for its application in medicinal chemistry. The guanidino group is a key pharmacophore in many biologically active molecules, known to interact with various receptors and enzymes through hydrogen bonding and electrostatic interactions. By appending different functional groups to the triazine core, it is possible to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Potential therapeutic areas for derivatives of this compound include:

  • Antimicrobial Agents: The polycationic nature of guanidinium groups can be exploited to design agents that disrupt bacterial membranes.

  • Enzyme Inhibitors: The rigid triazine core can serve as a scaffold to position functional groups that interact with the active sites of enzymes.

  • Delivery Vehicles: The ability to introduce various functionalities could allow for the development of drug delivery systems or imaging agents.

The synthetic protocols outlined in these application notes provide a foundation for the exploration of this promising chemical space. Further research into the biological activities of the novel derivatives will be crucial in realizing their therapeutic potential.

Application Notes and Protocols for the Scale-up Synthesis of 2,4,6-Triguanidino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the scale-up production of 2,4,6-Triguanidino-1,3,5-triazine. The document outlines two primary synthetic routes, key process parameters, and potential challenges associated with scaling up production. The information is intended to guide researchers in developing robust and efficient manufacturing processes for this compound.

Introduction

This compound is a nitrogen-rich heterocyclic compound with potential applications in pharmaceutical and materials science. Its structure, featuring a triazine core symmetrically substituted with three guanidino groups, suggests its potential for various biological activities, including anticancer, antiviral, and anti-inflammatory effects, as many triazine derivatives have shown promise in these areas[1][2][3][4][5][6]. The guanidino groups may also impart unique properties, such as acting as α2-adrenoceptor antagonists[7][8]. This document details two primary synthetic strategies for the preparation of this compound, with a focus on considerations for scaling up the synthesis from laboratory to pilot or industrial scale.

Synthetic Routes and Scale-up Considerations

Two principal synthetic routes are considered for the production of this compound:

  • Route A: Sequential Nucleophilic Aromatic Substitution (SNAr) of Cyanuric Chloride with Guanidine. This is a classical and versatile method for the synthesis of trisubstituted triazines[9][10][11][12].

  • Route B: Cyclotrimerization of Cyanoguanidine. This method offers a more direct approach to the target molecule from a readily available starting material[13].

This route involves the stepwise substitution of the chlorine atoms of cyanuric chloride with guanidine. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by careful management of reaction temperature[12].

Experimental Protocol (Lab Scale)

  • First Substitution: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or THF. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of guanidine (1.0 eq) and a base (e.g., sodium carbonate or triethylamine, 1.0 eq) in water or a suitable buffer while maintaining the temperature below 5 °C. Stir for 1-2 hours.

  • Second Substitution: To the reaction mixture containing the monosubstituted intermediate, add another equivalent of guanidine (1.0 eq) and base (1.0 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Third Substitution: Add a final equivalent of guanidine (1.0 eq) and base (1.0 eq). Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and filter to remove any inorganic salts. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Scale-up Considerations for Route A

ParameterLaboratory Scale (grams)Pilot/Industrial Scale (kilograms)Key Considerations
Starting Materials Cyanuric Chloride, Guanidine, Base (e.g., Na2CO3)Cyanuric Chloride, Guanidine, Base (e.g., Na2CO3)Ensure high purity of starting materials to minimize side reactions.
Solvent Acetone, THF, DioxaneSelection of a solvent with appropriate boiling point, cost, and safety profile is crucial. Recovery and recycling of the solvent should be considered.
Temperature Control Ice bath for initial substitution, heating mantle for final step.Jacketed reactor with efficient cooling and heating systems. The first substitution is exothermic and requires careful monitoring to prevent runaway reactions.
Reaction Time 12-24 hours totalMay require optimization to balance reaction completion with throughput. Continuous flow reactors could be an alternative.
Purification Recrystallization, Column ChromatographyCrystallization in large vessels. Filtration and drying equipment (e.g., filter press, vacuum oven) are needed.
Yield (Expected) 60-80%Yield optimization is critical for cost-effectiveness.
Purity (Expected) >98%Meeting stringent purity requirements for pharmaceutical applications is essential.

This route involves the acid-catalyzed cyclotrimerization of cyanoguanidine. This method has been reported to yield this compound in moderate yields[13].

Experimental Protocol (Lab Scale)

  • Reaction Setup: To a solution of cyanoguanidine (1.0 eq) in N,N-dimethylformamide (DMF), add a catalytic amount of hydrogen chloride (e.g., as a solution in dioxane or bubbled as a gas).

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into an anti-solvent (e.g., acetone or ethyl acetate) to precipitate the product. The solid is collected by filtration, washed with the anti-solvent, and dried under vacuum. Further purification can be achieved by recrystallization.

Scale-up Considerations for Route B

ParameterLaboratory Scale (grams)Pilot/Industrial Scale (kilograms)Key Considerations
Starting Material CyanoguanidineCyanoguanidineReadily available and cost-effective.
Solvent DMFHigh boiling point of DMF can be challenging for removal. Solvent recovery and reuse are important. Consider alternative, lower-boiling point solvents if possible.
Catalyst Hydrogen ChlorideHandling gaseous HCl at a large scale requires specialized equipment. Using a solid acid catalyst could be an alternative.
Temperature Control Heating mantle with temperature probe.Jacketed reactor with precise temperature control.
Reaction Time 6-12 hoursOptimization is needed to maximize conversion and minimize degradation.
Purification Precipitation and recrystallization.Large-scale precipitation and filtration equipment are necessary.
Yield (Reported) 42%[13]Process optimization will be key to improving yield.
Purity (Expected) >95%Dependent on the efficiency of the precipitation and recrystallization steps.

Mandatory Visualizations

G cluster_0 Route A: SNAr of Cyanuric Chloride Cyanuric Chloride Cyanuric Chloride Monosubstituted Intermediate Monosubstituted Intermediate Cyanuric Chloride->Monosubstituted Intermediate Step 1 Disubstituted Intermediate Disubstituted Intermediate Monosubstituted Intermediate->Disubstituted Intermediate Step 2 2,4,6-Triguanidino-1,3,5-triazine_A This compound Disubstituted Intermediate->2,4,6-Triguanidino-1,3,5-triazine_A Step 3 Guanidine1 Guanidine (1 eq) Base, 0-5 °C Guanidine1->Monosubstituted Intermediate Guanidine2 Guanidine (1 eq) Base, RT Guanidine2->Disubstituted Intermediate Guanidine3 Guanidine (1 eq) Base, Reflux Guanidine3->2,4,6-Triguanidino-1,3,5-triazine_A

Caption: Synthetic workflow for Route A.

G cluster_1 Route B: Cyclotrimerization Cyanoguanidine Cyanoguanidine 2,4,6-Triguanidino-1,3,5-triazine_B This compound Cyanoguanidine->2,4,6-Triguanidino-1,3,5-triazine_B Cyclotrimerization Catalyst HCl, DMF 80-120 °C Catalyst->2,4,6-Triguanidino-1,3,5-triazine_B

Caption: Synthetic workflow for Route B.

Potential Biological Signaling Pathway

While the specific mechanism of action for this compound is not yet fully elucidated, based on the known activities of similar triazine derivatives, a potential anti-inflammatory signaling pathway can be hypothesized. For instance, a related compound, 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))triphenol), has shown antioxidant and potential anti-inflammatory functions[14].

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Cell_Surface_Receptor->Signaling_Cascade Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Signaling_Cascade->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation TGT This compound TGT->Signaling_Cascade Inhibition

Caption: Hypothesized anti-inflammatory pathway.

Conclusion

The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and challenges for scale-up. Route A, via cyanuric chloride, offers a well-established, versatile method with potentially higher yields, but requires careful control of a multi-step process. Route B, the cyclotrimerization of cyanoguanidine, is a more direct, one-step process but may require significant optimization to improve upon the reported moderate yields. For large-scale production, a thorough process development and optimization study for either route would be necessary to ensure a safe, efficient, and cost-effective manufacturing process. Further research into the biological activity of this compound is warranted to fully explore its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Triguanidino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-Triguanidino-1,3,5-triazine.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Ensure the reaction temperature is maintained, as the substitution of each chlorine on the triazine ring is temperature-dependent. - Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Increased product formation observed by TLC/HPLC.
Degradation of Reactants or Product - Guanidine is a strong base; ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions. - Control the temperature to avoid thermal decomposition.Reduced formation of impurities and improved yield.
Poor Quality of Starting Materials - Use freshly prepared or properly stored guanidine. Guanidine can absorb CO2 from the air. - Verify the purity of cyanuric chloride, as impurities can interfere with the reaction.Consistent and reproducible results.
Incorrect Stoichiometry - Use a slight excess of guanidine to ensure complete substitution of the chlorine atoms on the triazine ring.Drive the reaction to completion and maximize the formation of the trisubstituted product.
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Substitution - As with low yield, incomplete substitution can result in mono- and di-substituted triazine impurities. Increase the reaction temperature or time.A single spot corresponding to the desired product on the TLC plate.
Side Reactions - The multiple nucleophilic sites on guanidine can lead to cross-linking or polymerization. Consider using a protecting group strategy for the guanidino moiety. - Control the rate of addition of guanidine to the reaction mixture.Minimized formation of polymeric byproducts.
Hydrolysis of Cyanuric Chloride - Ensure all glassware is thoroughly dried and use anhydrous solvents. Cyanuric chloride is sensitive to moisture and can hydrolyze to cyanuric acid.Reduced formation of cyanuric acid-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common approach is the sequential nucleophilic substitution of the three chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with guanidine.[1][2][3][4] This is a temperature-dependent process where the reactivity of the chlorine atoms decreases with each substitution.[5][6]

Q2: What are the typical reaction conditions for this synthesis?

While specific conditions can vary, a general procedure involves dissolving cyanuric chloride in a suitable anhydrous solvent and then adding guanidine, often as a free base or a salt with a non-nucleophilic counter-ion. The reaction temperature is gradually increased to facilitate the substitution of all three chlorine atoms.

Q3: I am observing a very low yield. What are the most likely reasons?

Low yields are often attributed to incomplete reaction, degradation of starting materials, or side reactions. Guanidine is a strong base and can be sensitive to atmospheric CO2. Ensure you are using high-quality, fresh reagents and an inert reaction atmosphere. Also, carefully control the temperature, as high temperatures can lead to product degradation.

Q4: My product is impure, showing multiple spots on TLC. How can I improve the purity?

The presence of multiple spots suggests incomplete substitution (mono- and di-substituted products) or the formation of side products. To address incomplete substitution, you can try increasing the reaction time or temperature. To minimize side reactions, consider a slow, controlled addition of guanidine. Purification via recrystallization or column chromatography might be necessary. Some sources suggest recrystallization from a methanol/water mixture for similar triazine compounds.[7]

Q5: Are there alternative methods to improve the yield and purity?

Yes, the use of microwave irradiation has been shown to improve reaction rates and yields for the synthesis of substituted triazines, particularly for the substitution of the third chlorine atom.[8]

Experimental Protocols

Key Experiment: Synthesis of a Trisubstituted 1,3,5-Triazine

This protocol is a general representation based on the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine and should be adapted for the use of guanidine.

Materials:

  • Cyanuric chloride

  • Guanidine

  • Anhydrous solvent (e.g., Nitrobenzene, DMF)

  • Lewis Acid Catalyst (e.g., Aluminum trichloride)

  • Hydrochloric acid

  • Ethylenediamine

Procedure:

  • To a four-necked flask equipped with a stirrer, thermometer, condenser, and an inert gas inlet, add the anhydrous solvent and the Lewis acid catalyst.

  • Stir the mixture and gradually add the guanidine source.

  • Cool the mixture to 5-10 °C.

  • Slowly add cyanuric chloride while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir for 1 hour at this temperature.

  • Slowly raise the temperature in increments, holding at each new temperature for a set period (e.g., 60 minutes at 10-20°C, 60 minutes at 25-30°C, and then 3 hours at 90-95°C).[9]

  • After the reaction is complete, quench the reaction by slowly adding the mixture to a solution of hydrochloric acid.

  • Control the hydrolysis temperature between 70-80°C for 1 hour.[9]

  • Add ethylenediamine to aid in the separation of the product.

  • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., DMF/water or methanol/water).[7][9]

Note: This is a generalized procedure. The specific temperatures, reaction times, and purification methods will need to be optimized for the synthesis of this compound.

Quantitative Data Summary

Starting MaterialReactantCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cyanuric chlorideResorcinolAlCl₃Nitrobenzene5 - 95589.88[9]
Cyanuric chlorideVarious alkoxides----52 - 89[4]
Cyanuric chlorideVarious amines--Ambient-44 - 98[4]

Visualizations

Synthesis_Pathway Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine Monosubstituted 2-Guanidino-4,6-dichloro- 1,3,5-triazine Cyanuric_Chloride->Monosubstituted + Guanidine (Low Temp) Disubstituted 2,4-Diguanidino-6-chloro- 1,3,5-triazine Monosubstituted->Disubstituted + Guanidine (Medium Temp) Trisubstituted 2,4,6-Triguanidino- 1,3,5-triazine Disubstituted->Trisubstituted + Guanidine (High Temp)

Caption: Sequential substitution pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Purity->Check_Conditions Optimize_Stoichiometry Optimize Guanidine Stoichiometry Check_Conditions->Optimize_Stoichiometry Purification Purification Strategy (Recrystallization, Chromatography) Optimize_Stoichiometry->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 2,4,6-Triguanidino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4,6-Triguanidino-1,3,5-triazine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of crude this compound.

Problem 1: Low or No Yield of Purified Product After Recrystallization

Potential CauseSuggested Solution
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures.Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities. Due to the highly polar and basic nature of the guanidino groups, consider polar protic solvents like water, methanol, or ethanol, or highly polar aprotic solvents like DMSO or DMF for initial dissolution. For recrystallization, a solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. A mixed solvent system (e.g., water-ethanol, methanol-acetonitrile) can also be effective.
Insufficient Amount of Crude Material: The concentration of the target compound in the solution may be too low to achieve supersaturation upon cooling.Concentrate the Solution: If the compound is too dilute, carefully evaporate some of the solvent to increase the concentration before cooling.
Precipitation as an Oil (Oiling Out): The compound may be melting in the hot solvent instead of dissolving, or its solubility is too high at the crystallization temperature.Adjust Solvent System: Add a co-solvent in which the compound is less soluble to the hot solution until slight turbidity appears, then clarify by adding a minimal amount of the initial solvent. Alternatively, lower the temperature of the solution before adding the anti-solvent. Using a larger volume of a less effective solvent can also prevent oiling out.
Premature Crystallization During Hot Filtration: The compound crystallizes in the funnel or filter paper, leading to product loss.Maintain High Temperature: Preheat the filtration apparatus (funnel, filter flask) in an oven. Use a stemless funnel to prevent clogging. Add the hot solution to the funnel in small portions to keep it hot.
Formation of a Supersaturated Solution: The solution is cooled, but no crystals form.Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. Cool the solution to a lower temperature (e.g., in an ice bath).

Problem 2: Poor Purity of the Final Product

Potential CauseSuggested Solution
Co-precipitation of Impurities: Impurities with similar solubility profiles to the target compound crystallize along with the product.Multiple Recrystallizations: Perform a second recrystallization using the same or a different solvent system.
Incomplete Removal of Starting Materials: Unreacted cyanuric chloride, guanidine, or partially substituted triazines remain in the product.pH Adjustment and Washing: The strong basicity of the guanidino groups allows for purification via pH manipulation. Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl) to form the hydrochloride salt. Less basic impurities may not dissolve and can be filtered off. Neutralize the filtrate with a base (e.g., NaOH) to precipitate the purified free base. Wash the precipitate thoroughly with water to remove any inorganic salts.
Presence of Colored Impurities: The final product has an undesirable color.Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield.

Problem 3: Difficulties with Chromatographic Purification

Potential CauseSuggested Solution
Peak Tailing on Reversed-Phase HPLC: The highly basic guanidino groups interact strongly with residual silanol groups on the silica-based stationary phase.High pH Mobile Phase: Use a mobile phase with a high pH (e.g., using a phosphate or borate buffer at pH > 10) to deprotonate the guanidinium ions, reducing their interaction with the stationary phase. This requires a pH-stable column.
Use of Ion-Pairing Reagents: Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase to mask the basic sites of the analyte.
Specialized Columns: Employ columns specifically designed for the analysis of basic compounds, such as those with end-capping or a hybrid particle technology stationary phase.
Compound is not Retained or Elutes too Quickly on Reversed-Phase HPLC: The compound is too polar for the stationary phase.HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar compounds. Use a polar stationary phase (e.g., silica, amide) with a mobile phase consisting of a high percentage of a non-polar organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.
Irreversible Adsorption on Silica Gel Chromatography: The strongly basic nature of the compound leads to strong, irreversible binding to the acidic silica gel.Use of an Alternative Stationary Phase: Consider using a more basic stationary phase like alumina (basic or neutral).
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to compete with the analyte for the active sites on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

The synthesis of this compound typically involves the reaction of cyanuric chloride with guanidine. Potential impurities include:

  • Unreacted Starting Materials: Cyanuric chloride and guanidine.

  • Partially Substituted Intermediates: 2-chloro-4,6-diguanidino-1,3,5-triazine and 2,4-dichloro-6-guanidino-1,3,5-triazine.

  • Hydrolysis Products: If moisture is present during the reaction, hydrolysis of the chloro-triazine intermediates can lead to the formation of hydroxy-triazine derivatives, which can further tautomerize to triazinone structures.

  • Polymers: Self-condensation of guanidine or reaction of multiple triazine rings can lead to polymeric byproducts.

Q2: What is the best general approach for purifying crude this compound?

A combination of pH manipulation and recrystallization is often the most effective initial purification strategy for this highly basic compound.

  • Acid-Base Purification: Dissolve the crude product in dilute acid (e.g., 1M HCl). This will protonate the highly basic guanidino groups, forming a water-soluble salt. Insoluble, non-basic impurities can be removed by filtration.

  • Precipitation: Slowly add a base (e.g., 1M NaOH) to the filtrate to neutralize the acid and precipitate the purified free base of this compound.

  • Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts formed during neutralization.

  • Recrystallization: Further purify the solid by recrystallization from a suitable solvent or solvent mixture. Given its high polarity, hot water or a mixture of water with a miscible organic solvent like ethanol or acetonitrile is a good starting point.

Q3: How can I monitor the purity of my sample during the purification process?

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative monitoring. Due to the high polarity of the compound, a polar stationary phase (e.g., silica gel) with a relatively polar mobile phase will be required. It may be necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to reduce streaking.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate quantitative assessment of purity. As discussed in the troubleshooting section, a HILIC method or a reversed-phase method on a pH-stable column with a high pH mobile phase is likely to be most effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.

  • Melting Point: A sharp melting point range for the purified compound is an indicator of high purity.

Data Presentation

Table 1: Solubility of Structurally Related Guanidinium Salts in Various Solvents at Room Temperature

SolventPolarityExpected Solubility of Guanidinium Salts
WaterHighHigh
MethanolHighModerate to High
EthanolHighModerate
Dimethyl Sulfoxide (DMSO)HighHigh
Dimethylformamide (DMF)HighModerate to High
AcetonitrileMediumLow to Moderate
AcetoneMediumLow
Ethyl AcetateLowVery Low / Insoluble
DichloromethaneLowVery Low / Insoluble
HexaneNon-polarInsoluble

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add a minimal amount of a suitable hot solvent (or solvent mixture) to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start Crude this compound dissolution Dissolve in Dilute Acid start->dissolution Initial Purification filtration1 Filter Insoluble Impurities dissolution->filtration1 precipitation Precipitate with Base filtration1->precipitation filtration2 Filter Purified Product precipitation->filtration2 washing Wash with Water filtration2->washing recrystallization Recrystallization washing->recrystallization Further Purification drying Drying recrystallization->drying pure_product Pure this compound drying->pure_product

Caption: A typical workflow for the purification of crude this compound.

Troubleshooting_Recrystallization cluster_causes Potential Causes cluster_solutions Solutions start Recrystallization Issue cause1 Wrong Solvent start->cause1 cause2 Oiling Out start->cause2 cause3 Supersaturation start->cause3 solution1 Solvent Screening cause1->solution1 solution2 Adjust Solvent System cause2->solution2 solution3 Induce Crystallization cause3->solution3

Caption: Troubleshooting common issues encountered during recrystallization.

Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted triazines from cyanuric chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a significant amount of insoluble white precipitate, which is not my desired product. What is likely happening?

A1: This is a common issue and is most likely due to the hydrolysis of cyanuric chloride or its chlorinated intermediates. Cyanuric chloride reacts with water to form cyanuric acid and its chlorinated derivatives (2,4-dichloro-6-hydroxy-s-triazine and 2-chloro-4,6-dihydroxy-s-triazine), which are often insoluble in organic solvents.[1][2]

Troubleshooting Steps:

  • Moisture Control: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Cyanuric chloride is highly sensitive to moisture and can react with atmospheric humidity.[3]

  • pH Control: The rate of hydrolysis is significantly influenced by pH. Hydrolysis is slower in acidic conditions (pH ≤ 6) and increases as the pH becomes more alkaline (pH ≥ 7).[1][4][5] Maintaining the recommended pH for your specific nucleophilic substitution can minimize this side reaction.

  • Temperature Management: While the primary substitutions are temperature-dependent, elevated temperatures can accelerate hydrolysis.[2] Stick to the recommended temperature profile for each substitution step.

Q2: I am trying to perform a monosubstitution, but I am getting a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity?

A2: The stepwise substitution of chlorine atoms on the triazine ring is controlled by temperature due to the decreasing reactivity of the ring with each substitution.[6][7][8]

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor for selective substitution. The general temperature guidelines are:

    • 1st Substitution: 0-5 °C[9][10]

    • 2nd Substitution: Room temperature to 40-50 °C[8][11]

    • 3rd Substitution: Higher temperatures (reflux)[8][11]

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the nucleophile for the desired level of substitution.

  • Slow Addition: Add the nucleophile dropwise to the cyanuric chloride solution to maintain a low concentration of the nucleophile and control the exothermic reaction.[12]

Q3: My reaction with an amine nucleophile is sluggish, or the yield is very low.

A3: The reactivity of the nucleophile plays a significant role. Sterically hindered amines or weakly basic amines will react more slowly.[6][8] Additionally, the order of substitution matters.

Troubleshooting Steps:

  • Reaction Temperature and Time: For less reactive amines, a higher temperature and longer reaction time for the second or third substitution may be necessary.[6]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like THF, acetone, or dichloromethane are commonly used.[6][13]

  • Order of Nucleophiles: When synthesizing a triazine with both oxygen and nitrogen nucleophiles, it is generally advised to introduce the oxygen-containing nucleophile first. It is difficult to substitute other nucleophiles after an amine has been incorporated.[12][14]

  • Acid Scavenger: The reaction produces HCl as a byproduct, which can protonate the amine nucleophile, rendering it unreactive.[15] An acid scavenger (e.g., a non-nucleophilic base like DIPEA or an inorganic base like NaHCO₃ or K₂CO₃) is essential to neutralize the HCl formed.[6][12]

Q4: I am observing a runaway reaction with rapid heat and gas evolution. What could be the cause?

A4: Cyanuric chloride can undergo highly exothermic reactions, particularly with water, alcohols in the presence of base, and certain solvents like DMF.[2][16][17]

Troubleshooting Steps:

  • Solvent and Reagent Compatibility: Be aware of incompatible solvent/reagent combinations. Runaway reactions have been reported with acetone/water, methanol/water, and DMF.[16][17] The reaction with DMF can have a deceptive induction period before a vigorous reaction occurs.[16]

  • Controlled Addition and Cooling: Always perform the reaction in an ice bath, especially during the first substitution, and add reagents slowly to dissipate the heat generated.[2]

  • Proper Quenching: Quench the reaction carefully by pouring the reaction mixture over crushed ice.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of substituted triazines from cyanuric chloride.

Table 1: Temperature Control for Stepwise Nucleophilic Substitution

Substitution StepTypical Temperature Range (°C)Reference(s)
First Chlorine0 - 5[8][9][10]
Second ChlorineRoom Temperature - 50[8][11]
Third Chlorine> 65 (Reflux)[8][11]

Table 2: Influence of pH on Cyanuric Chloride Hydrolysis

pH RangeHydrolysis RatePredominant MechanismReference(s)
≤ 6Independent of pHSN1[1][4][5]
≥ 7Increases with pHSN2[1][4][5]

Key Experimental Protocols

Protocol 1: Synthesis of a Monosubstituted Dichlorotriazine

This protocol details the synthesis of 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile as an example of a monosubstitution reaction.[12]

Materials:

  • Cyanuric chloride

  • 4-Aminobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Crushed ice

  • Distilled water

Procedure:

  • Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate 50 mL portions of acetone in conical flasks.

  • Cool both solutions to 0 °C in an ice bath.

  • In a round-bottom flask equipped with a stirrer, add the cyanuric chloride solution and K₂CO₃ (10 mmol). Stir vigorously at 0 °C.

  • Add the cold solution of 4-aminobenzonitrile dropwise to the stirring solution of cyanuric chloride and K₂CO₃.

  • Maintain the reaction temperature at 0 °C and stir for 4 hours. Note: Strict temperature control is crucial to prevent disubstitution.

  • Monitor the reaction progress using TLC (20% methanol in chloroform).

  • Once the starting material is consumed, pour the reaction mixture onto 1 L of crushed ice in a beaker.

  • Filter the resulting solid product, wash with distilled water (3 x 500 mL), and dry under high vacuum.

Protocol 2: Synthesis of a Disubstituted Monochlorotriazine

This protocol describes the synthesis of a disubstituted triazine by reacting the product from Protocol 1 with a second amine.[12]

Materials:

  • 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile

  • Secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Crushed ice

  • Distilled water

  • Ethyl acetate (for recrystallization)

Procedure:

  • Dissolve 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile (10 mmol) and the respective amine (10 mmol) in separate 50 mL portions of THF.

  • Add K₂CO₃ (10 mmol) to the solution of the dichlorotriazine derivative and stir vigorously at room temperature.

  • Add the amine solution dropwise to the stirring mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC (EtOAc-hexane, 6:4).

  • After completion, remove the THF using a rotary evaporator.

  • Pour the remaining mixture onto 1 L of crushed ice.

  • Filter the solid product, wash with distilled water (3 x 500 mL), and dry under high vacuum.

  • Recrystallize the crude product from ethyl acetate.

Visualizations

experimental_workflow cluster_step1 First Substitution cluster_step2 Second Substitution cluster_step3 Third Substitution start Cyanuric Chloride + Nucleophile 1 step1_conditions 0-5 °C Acid Scavenger (e.g., K2CO3) Anhydrous Solvent start->step1_conditions Reacts under product1 Monosubstituted Dichlorotriazine step1_conditions->product1 Yields product1_input Monosubstituted Dichlorotriazine step2_conditions Room Temp. - 50 °C + Nucleophile 2 Acid Scavenger product1_input->step2_conditions Reacts with product2 Disubstituted Monochlorotriazine step2_conditions->product2 Yields product2_input Disubstituted Monochlorotriazine step3_conditions > 65 °C (Reflux) + Nucleophile 3 Acid Scavenger product2_input->step3_conditions Reacts with product3 Trisubstituted Triazine step3_conditions->product3 Yields

Caption: Stepwise synthesis of substituted triazines.

troubleshooting_logic cluster_hydrolysis Insoluble Precipitate cluster_selectivity Poor Selectivity (Mixture of Products) cluster_yield Low Yield / Sluggish Reaction issue Observed Issue cause1 Hydrolysis of Cyanuric Chloride issue->cause1 Is it an insoluble precipitate? cause2 Incorrect Temperature issue->cause2 Is it a mixture of products? cause3 Poor Nucleophile Reactivity or Protonation issue->cause3 Is the reaction slow or yield low? solution1a Ensure Anhydrous Conditions cause1->solution1a solution1b Control pH (acidic is better) cause1->solution1b solution2a Strict Temperature Control (0°C, RT, Reflux) cause2->solution2a solution2b Slow Nucleophile Addition cause2->solution2b solution3a Increase Temperature/Time cause3->solution3a solution3b Use Acid Scavenger cause3->solution3b

Caption: Troubleshooting logic for common side reactions.

References

optimizing reaction conditions for nucleophilic substitution on the triazine ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on the triazine ring.

Frequently Asked Questions (FAQs)

Q1: What properties of the triazine ring make it susceptible to nucleophilic substitution? A1: Triazines are aromatic, but their resonance energy is significantly lower than that of benzene.[1] The presence of three electron-withdrawing nitrogen atoms in the ring reduces the electron density, making the carbon atoms electrophilic and thus susceptible to attack by nucleophiles.[2] This is in contrast to typical chlorinated benzenes, where nucleophilic aromatic substitution is more difficult.[1]

Q2: How can I selectively control the degree of substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)? A2: Selective substitution (mono-, di-, or tri-) is primarily achieved by controlling the reaction temperature. The reactivity of the chlorine atoms decreases with each successive substitution because the incoming nucleophile increases the electron density of the triazine ring, deactivating it towards further attack.[3][4] Therefore, a stepwise increase in temperature is required for each substitution.[3]

Q3: What is the general order of reactivity for different types of nucleophiles (e.g., amines, alcohols, thiols) with cyanuric chloride? A3: The order of reactivity is crucial for planning sequential substitutions. While it can be influenced by specific reaction conditions, a competitive study found the preferential order of incorporation to be alcohols > thiols > amines at 0°C with DIEA as a base.[5] For synthesizing O,N-type substituted s-triazines, it is recommended to always incorporate the O-type nucleophile first.[6][7][8]

Q4: Why does the reaction become more difficult after the first or second substitution? A4: The first substitution on 2,4,6-trichloro-1,3,5-triazine (TCT) is rapid, even at low temperatures, because the three chlorine atoms exert a strong negative inductive effect, making the ring carbons highly electrophilic. When a nucleophile replaces a chlorine atom, it typically donates electron density into the ring (a π-orbital electronic donation), which reduces the electrophilicity of the remaining carbon atoms.[3][4][5] This deactivation means that a higher temperature is required to overcome the activation energy for the next substitution.[3][4]

Q5: Is it possible to add other nucleophiles after an amine has been substituted onto the triazine ring? A5: It is exceedingly difficult to substitute any nucleophile except for another amine once an amine is incorporated onto the s-triazine ring.[7][8][9] The strong electron-donating nature of the amino group significantly deactivates the ring, making subsequent attacks by less reactive nucleophiles (like alcohols or thiols) very challenging. Therefore, the order of nucleophile addition is a critical parameter in synthetic design.[8][9]

Troubleshooting Guide

Q1: My reaction is yielding an inseparable mixture of mono-, di-, and tri-substituted products. How can I improve selectivity for the mono-substituted product? A1: This is a common issue resulting from poor temperature control. To achieve mono-substitution, the reaction must be kept at a low temperature, typically 0-5°C.[4] For some highly reactive nucleophiles, even lower temperatures (e.g., -20°C) may be necessary.[10]

  • Solution Checklist:

    • Ensure your reaction vessel is adequately submerged in an ice bath (or other cooling bath) for the duration of the nucleophile addition and subsequent stirring.

    • Add the nucleophile solution dropwise to the TCT solution to avoid localized heating.[8]

    • Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the TCT starting material is consumed.[5][10]

Q2: My reaction yield is very low, or the reaction is not proceeding at all. What factors should I investigate? A2: Several factors can contribute to low or no conversion.

  • Potential Causes & Solutions:

    • Insufficient Reactivity: For the second and especially the third substitution, a significant increase in temperature is required. The second substitution often needs room temperature, while the third may require heating to 80-100°C or reflux conditions.[3][11]

    • Incorrect Base/Solvent: The choice of base and solvent is critical. An inorganic base like K₂CO₃ may have limited solubility in some organic solvents.[12] Consider using a soluble organic base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[5][12] The solvent can also influence reactivity; common choices include acetone, THF, and DCM.[12][13]

    • Weak Nucleophile: The inherent reactivity of the nucleophile plays a major role.[14] If you are using a weak nucleophile, you may need more forcing conditions (higher temperature, stronger base, longer reaction time).

    • Deactivated Ring: If you are attempting a substitution on a pre-functionalized triazine (e.g., one that already has an amine substituent), the ring may be too electron-rich for the reaction to proceed under standard conditions.[7][9]

Q3: I'm observing unexpected side products. What could be happening? A3: Besides over-substitution, other side reactions can occur.

  • Potential Side Reactions:

    • Hydrolysis: 2,4,6-trichloro-1,3,5-triazine is sensitive to hydrolysis and can react with water to form cyanuric acid, especially with heating.[1][11] Ensure all reagents and solvents are dry.

    • Ring Opening: Under certain conditions with strong nucleophiles, the triazine ring itself can undergo cleavage.[2][9]

    • Radical Reactions: While nucleophilic aromatic substitution (SNAr) is the primary mechanism, some reactions, particularly with polysulfides, may involve a single electron transfer (SRN1) or free radical mechanism.[15][16] The presence of radical inhibitors can help diagnose this.[15]

Data Presentation

Table 1: Temperature-Controlled Sequential Substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)
Substitution StepLeaving GroupTypical Reaction TemperatureRing Reactivity
First Substitution 1st Chlorine0–5 °C[3][4]High
Second Substitution 2nd ChlorineRoom Temperature (approx. 25 °C)[3]Moderate
Third Substitution 3rd ChlorineHigh Temperature / Reflux ( >80 °C)[3]Low

Note: The exact temperatures can vary depending on the nucleophile's reactivity.[11]

Table 2: Example of Reaction Condition Optimization for SNAr on 5-Bromo-1,2,3-triazine

This table summarizes the optimization of conditions for the reaction of 5-bromo-1,2,3-triazine with phenol.[13]

EntryBaseSolventTemperature (°C)Yield (%)
1DBUTHFRoom Temp.33
2K₂CO₃THFRoom Temp.65
3Cs₂CO₃AcetonitrileRoom Temp.66
4Cs₂CO₃TolueneRoom Temp.83
5Cs₂CO₃THFRoom Temp.89
6Cs₂CO₃ THF 40 93
7Cs₂CO₃THF6086

Reaction conditions: 5-bromo-1,2,3-triazine (1.0 equiv), phenol (1.1 equiv), base (1.2 equiv), 2.0 h. Data sourced from The Journal of Organic Chemistry.[13]

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT) This protocol is a generalized procedure based on common laboratory practices.[5][10][12]

  • Dissolve TCT (1 equivalent) in a suitable solvent (e.g., Dichloromethane - DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the desired nucleophile (1 equivalent) and a base (1 equivalent, e.g., DIEA) in the same solvent.

  • Add the nucleophile/base solution dropwise to the stirring TCT solution at 0 °C over 15-20 minutes.

  • Stir the reaction at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC until the TCT starting material is consumed.[5]

  • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash it several times with water to remove the base salts.[12]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.

Protocol 2: General Procedure for Subsequent Di- and Tri-substitution This protocol assumes the mono-substituted product from Protocol 1 is the starting material.[10]

  • Dissolve the mono-substituted dichlorotriazine (1 equivalent) in a suitable solvent (e.g., Ethyl Acetate).

  • Add the second nucleophile (1.1 to 2 equivalents, depending on whether a symmetric or asymmetric product is desired) followed by the base (equivalent to the nucleophile, e.g., DIEA).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. For the third substitution , the reaction mixture is typically heated to 35 °C or higher for 12 hours or more.[10]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up the reaction as described in Protocol 1 (step 6 & 7) to isolate the di- or tri-substituted product.

Visualizations

Workflow_Optimization start Start: Define Substrate & Nucleophile reagents Select Initial Conditions - Base (e.g., DIEA, K2CO3) - Solvent (e.g., THF, DCM) start->reagents temp Screen Temperatures (e.g., 0°C, RT, 40°C, 60°C) reagents->temp analyze Analyze Results (TLC, LCMS, NMR) temp->analyze decision Optimal Yield? analyze->decision optimize Further Optimization (Vary Base/Solvent) decision->optimize No finish Final Protocol decision->finish Yes optimize->temp

Caption: General workflow for optimizing reaction conditions.

Sequential_Substitution_Strategy start Start with 2,4,6-Trichloro-1,3,5-triazine (TCT) nuc1_choice Choose 1st Nucleophile (O- or S-type preferred if N-type will be added later) start->nuc1_choice react1 React at 0-5 °C nuc1_choice->react1 product1 Isolate Mono-substituted Dichlorotriazine react1->product1 nuc2_choice Choose 2nd Nucleophile product1->nuc2_choice react2 React at Room Temp. nuc2_choice->react2 product2 Isolate Di-substituted Monochlorotriazine react2->product2 nuc3_choice Choose 3rd Nucleophile product2->nuc3_choice react3 React at High Temp. (>80 °C or Reflux) nuc3_choice->react3 product3 Isolate Tri-substituted Triazine react3->product3

Caption: Decision process for sequential substitution on TCT.

Troubleshooting_Low_Yield start Problem: Low Reaction Yield check_temp Is Temperature Control Adequate? (Stepwise increase for each substitution) start->check_temp check_reagents Are Reagents Pure & Dry? (Substrate, Nucleophile, Solvent) check_temp->check_reagents Yes fix_temp Adjust & Maintain Correct Temperature check_temp->fix_temp No check_conditions Are Base/Solvent Optimal? check_reagents->check_conditions Yes fix_reagents Purify Reagents Use Anhydrous Solvents check_reagents->fix_reagents No check_deactivation Is the Ring Deactivated? (e.g., by an amine substituent) check_conditions->check_deactivation Yes vary_conditions Vary Base and/or Solvent check_conditions->vary_conditions No forcing_conditions Use Forcing Conditions: - Higher Temperature - Longer Reaction Time check_deactivation->forcing_conditions No rethink Rethink Synthetic Strategy (Change order of substitution) check_deactivation->rethink Yes

Caption: Troubleshooting flowchart for low-yield reactions.

References

stability issues of 2,4,6-Triguanidino-1,3,5-triazine in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,6-Triguanidino-1,3,5-triazine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of strong nucleophiles. Both the 1,3,5-triazine ring and the guanidino side chains are susceptible to hydrolysis under certain conditions.

Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

A2: Based on the general stability of related compounds, neutral to slightly alkaline pH (pH 7-8) is recommended for optimal stability. Guanidine itself is a strong base and exists as the stable guanidinium ion in neutral water.[1] The 1,3,5-triazine ring is known to be more stable at higher pH, whereas its hydrolysis is accelerated under acidic conditions.[2][3][4]

Q3: How does temperature affect the stability of the compound in solution?

A3: Elevated temperatures can accelerate the rate of hydrolysis for both the triazine ring and the guanidino groups. For instance, the hydrolysis rate of a similar triazine derivative, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, significantly increases with temperature.[2][3] It is advisable to prepare solutions fresh and store them at low temperatures (2-8 °C) for short-term storage. For long-term storage, aliquoting and freezing (-20 °C or below) is recommended.

Q4: What are the potential degradation products of this compound in an aqueous solution?

A4: While specific degradation products for this compound are not extensively documented, hydrolysis is expected to be the primary degradation pathway. This could involve the cleavage of the guanidino groups to form urea and ammonia, and potentially the opening of the triazine ring.[5][6] The hydrolysis of the triazine ring can lead to the formation of various byproducts.

Q5: Are there any incompatible buffers or additives that should be avoided?

A5: Buffers with a strongly acidic or basic pH should be used with caution. Additionally, the presence of strong nucleophiles could potentially react with the triazine ring. It is recommended to use common biological buffers such as phosphate-buffered saline (PBS) at a physiological pH.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.
  • Possible Cause: Degradation of this compound in the aqueous stock solution.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Confirm the date of preparation and storage conditions of your stock solution. If the solution is old or has been stored at room temperature for an extended period, it is likely to have degraded.

    • Prepare Fresh Solution: Prepare a fresh aqueous solution of the compound immediately before your experiment.

    • pH Measurement: Measure the pH of your final experimental solution to ensure it is within the optimal stability range (pH 7-8).

    • Control Experiment: Run a control experiment with a freshly prepared solution to compare with results from the older solution.

Issue 2: Visible changes in the solution, such as precipitation or color change.
  • Possible Cause: Precipitation could be due to low solubility at a particular pH or concentration, or it could be a result of degradation products forming. A color change may also indicate chemical degradation.

  • Troubleshooting Steps:

    • Check Solubility: Review the solubility information for the compound and ensure you have not exceeded its solubility limit in your specific buffer system.

    • Adjust pH: If precipitation is observed, check the pH of the solution. Adjusting the pH to the neutral or slightly alkaline range might redissolve the compound if it is a pH-dependent precipitation.

    • Filter the Solution: If you suspect the presence of insoluble impurities or degradation products, you can filter the solution through a 0.22 µm filter before use. However, this will not address the underlying stability issue.

    • Analytical Characterization: For critical applications, consider analyzing the solution using techniques like HPLC to check for the presence of degradation products.

Issue 3: Loss of biological activity over time.
  • Possible Cause: The biological activity of this compound is dependent on its chemical structure. Degradation of the molecule will likely lead to a loss of its intended function.

  • Troubleshooting Steps:

    • Follow Best Practices for Solution Handling: Always prepare fresh solutions for your experiments. If short-term storage is necessary, keep the solution at 2-8 °C and protect it from light.

    • Aliquot and Freeze for Long-Term Storage: For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.

    • Perform a Dose-Response Curve: If you suspect a decrease in potency, perform a dose-response curve with a freshly prepared solution to establish a baseline for comparison.

Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides a qualitative summary of expected stability based on general chemical principles for guanidinium and triazine compounds.

ParameterConditionExpected StabilityRecommendations
pH Acidic (pH < 6)LowAvoid prolonged exposure. Hydrolysis of the triazine ring is likely accelerated.[2][3]
Neutral (pH 7-8)HighOptimal range for preparation and short-term storage.
Basic (pH > 9)Moderate to LowPotential for hydrolysis of the guanidinium groups.[5][7]
Temperature 2-8 °CGoodRecommended for short-term storage (hours to a few days).
Room Temperature (~25 °C)ModerateUse freshly prepared solutions. Avoid storing at room temperature for extended periods.
Elevated (> 37 °C)LowAvoid. Significant degradation is expected.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add a small amount of high-purity water (e.g., Milli-Q or equivalent) to form a slurry.

  • Gradually add the remaining volume of water while mixing until the compound is fully dissolved. Sonication may be used to aid dissolution if necessary.

  • If a specific pH is required, adjust the pH of the solution using dilute HCl or NaOH while monitoring with a calibrated pH meter. Aim for a final pH between 7 and 8 for optimal stability.

  • For immediate use, the solution is ready. For storage, filter through a 0.22 µm sterile filter.

Protocol 2: Assessment of Aqueous Stability (General Guideline)

  • Prepare a stock solution of this compound in a buffer of interest (e.g., PBS pH 7.4).

  • Divide the solution into several aliquots.

  • Store the aliquots under different conditions (e.g., 4 °C, 25 °C, 40 °C).

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each storage condition.

  • Analyze the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and detect the appearance of any degradation products.

  • Plot the percentage of the remaining parent compound against time for each condition to determine the stability profile.

Visualizations

stability_factors cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes TGT This compound in Aqueous Solution pH pH TGT->pH is sensitive to Temp Temperature TGT->Temp is sensitive to Time Storage Time TGT->Time is sensitive to Stable Stable Compound pH->Stable 7-8 Degraded Degraded Compound pH->Degraded < 6 or > 9 Temp->Stable < 8°C Temp->Degraded > 25°C Time->Stable short-term Time->Degraded prolonged

Caption: Factors influencing the stability of this compound in aqueous solution.

troubleshooting_workflow Start Inconsistent Experimental Results CheckSolution Check Solution Age & Storage Start->CheckSolution OldSolution Old / Improperly Stored CheckSolution->OldSolution Yes FreshSolution Fresh / Properly Stored CheckSolution->FreshSolution No PrepareFresh Prepare Fresh Solution OldSolution->PrepareFresh CheckpH Check pH of Solution FreshSolution->CheckpH PrepareFresh->CheckpH OptimalpH pH is Optimal (7-8) CheckpH->OptimalpH Yes SuboptimalpH pH is Not Optimal CheckpH->SuboptimalpH No OtherFactors Investigate Other Experimental Factors OptimalpH->OtherFactors AdjustpH Adjust pH / Use Different Buffer SuboptimalpH->AdjustpH

References

troubleshooting low yield in triazine cyclotrimerization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in triazine cyclotrimerization reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the cyclotrimerization of nitriles to form 1,3,5-triazines.

1. Why is my triazine yield unexpectedly low?

Low yields in triazine cyclotrimerization can stem from several factors. A primary consideration is the nature of the nitrile substrate itself. Strong electron-withdrawing groups on the nitrile can deactivate it towards cyclotrimerization, while bulky substituents can introduce significant steric hindrance, impeding the formation of the triazine ring.[1] Additionally, the reaction conditions play a critical role. Inadequate temperature, suboptimal reaction time, or an inappropriate solvent can all lead to reduced yields.

2. My reaction is not proceeding to completion, what could be the cause?

Incomplete conversion is often linked to catalyst issues. The chosen catalyst, typically a Lewis acid or a Brønsted acid, may be inappropriate for the specific nitrile substrate. Catalyst deactivation, or "poisoning," is another common culprit. Impurities in the starting materials or solvent, or byproducts formed during the reaction, can bind to the catalyst's active sites, rendering it ineffective. Ensure all reagents and solvents are pure and dry, as water can hydrolyze many catalysts. The concentration of the catalyst is also crucial; an insufficient amount may not be adequate to drive the reaction to completion.

3. I am observing the formation of significant side products. What are they and how can I minimize them?

Side product formation is a frequent cause of low yields. In nitrile trimerization, common side products can include linear oligomers or other heterocyclic compounds. The formation of these byproducts is often favored under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[2] Optimizing the reaction temperature and time is crucial. Additionally, the choice of catalyst can influence selectivity. Some catalysts may promote side reactions more than others. Careful purification of the final product is essential to remove these impurities.[3]

4. How does the choice of solvent affect the reaction yield?

The solvent can have a significant impact on the reaction outcome. For Lewis acid-catalyzed reactions, the solvent's polarity and its ability to coordinate with the catalyst are important considerations. In some cases, solvent-free conditions have been shown to be highly effective, offering a "green" and efficient alternative.[2] When a solvent is necessary, aprotic solvents are generally preferred to avoid reaction with the catalyst or intermediates. The choice of solvent can also influence the solubility of the starting materials and the final product, which can affect the reaction rate and ease of product isolation.

5. I'm using a conventional heating method and getting low yields. Would microwave irradiation help?

Microwave-assisted synthesis has been demonstrated to significantly improve yields and dramatically reduce reaction times for triazine cyclotrimerization.[4][5] Microwave heating provides rapid and uniform heating of the reaction mixture, which can minimize the formation of side products that often occur with prolonged heating in conventional methods.[2] If you are consistently obtaining low yields with conventional heating, switching to a microwave-assisted protocol is a highly recommended troubleshooting step.

6. My nitrile has bulky groups near the cyano moiety. Could this be the reason for the low yield?

Yes, steric hindrance is a major factor that can negatively impact the yield of triazine cyclotrimerization.[1] The mechanism requires three nitrile molecules to come together in a specific orientation to form the triazine ring. Bulky substituents near the cyano group can physically obstruct this approach, making the formation of the transition state energetically unfavorable. If your substrate is sterically hindered, you may need to employ more forcing reaction conditions, such as higher temperatures or pressures, or screen a variety of catalysts to find one that is more effective for your specific substrate.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to illustrate the impact of different reaction parameters on the yield of triazine synthesis.

Table 1: Comparison of Yields for 4,6-disubstituted-1,3,5-triazine hydrazone derivatives under Conventional vs. Sonochemical Methods

EntryReaction Time (Conventional)Yield (Conventional)Reaction Time (Sonochemical)Yield (Sonochemical)
14-5 h75%30-60 min96%
24-5 h72%30-60 min94%
34-5 h78%30-60 min95%

Data adapted from a study by Al-Rasheed et al., demonstrating the significant improvement in yield and reduction in reaction time with sonochemical methods.

Table 2: Effect of Different Bases on the Yield of a Triazine Derivative

EntryBaseSolventYield (%)
1K₂CO₃Glycerin96
2NaOHWater100
3KOHWater93
4DIPEADMF90
5TEAACN92
6PyridineACN96

This table illustrates the influence of the base and solvent system on the reaction yield, with aqueous conditions and specific organic bases showing high efficacy.[6]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyclotrimerization of Benzonitrile

  • Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Benzonitrile and the chosen solvent (e.g., anhydrous toluene) should be freshly distilled and stored over molecular sieves. The Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, or a silica-supported Lewis acid) should be handled in a glovebox or under an inert atmosphere to prevent moisture contamination.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the Lewis acid catalyst (typically 2-10 mol%).

  • Addition of Reagents: Add the anhydrous solvent to the flask, followed by the slow, dropwise addition of benzonitrile under a constant flow of nitrogen.

  • Reaction: Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench it by carefully adding it to a beaker of ice-water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of a 1,3,5-Triazine Derivative

  • Reagent Preparation: As with the conventional protocol, ensure all reagents and solvents are dry and of high purity.

  • Reaction Setup: In a dedicated microwave reaction vial, combine the nitrile substrate, the catalyst (if required), and a minimal amount of a high-boiling point solvent suitable for microwave synthesis (e.g., DMF, DMSO, or solvent-free conditions may be possible).[7]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the desired temperature, pressure, and reaction time. Microwave-assisted reactions are often completed within minutes.[5]

  • Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, follow a similar work-up and purification procedure as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Triazine Yield q1 Is the reaction proceeding to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there significant side products? a1_yes->q2 check_catalyst Check Catalyst: - Activity - Concentration - Purity (no poisoning) a1_no->check_catalyst a2_yes Yes q2->a2_yes a2_no No q2->a2_no check_conditions Optimize Reaction Conditions: - Temperature - Reaction Time a2_yes->check_conditions check_substrate Evaluate Substrate: - Steric Hindrance - Electronic Effects a2_no->check_substrate consider_mw Consider Alternative Method: - Microwave Synthesis check_catalyst->consider_mw purification Improve Purification Method: - Recrystallization - Chromatography check_conditions->purification check_substrate->consider_mw solution Improved Yield purification->solution consider_mw->solution

Caption: A troubleshooting workflow for addressing low yield in triazine cyclotrimerization.

Factors_Affecting_Yield yield Triazine Yield sub_node Substrate Properties yield->sub_node cond_node Reaction Conditions yield->cond_node cat_node Catalyst yield->cat_node steric Steric Hindrance sub_node->steric electronic Electronic Effects sub_node->electronic temp Temperature cond_node->temp time Time cond_node->time solvent Solvent cond_node->solvent method Method (Conventional vs. MW) cond_node->method type Type (Lewis/Brønsted) cat_node->type conc Concentration cat_node->conc purity Purity/Activity cat_node->purity

Caption: Key factors influencing the yield of triazine cyclotrimerization reactions.

References

Technical Support Center: Green Synthesis of 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the green synthesis of 1,3,5-triazines using alternative solvents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,3,5-triazines using green chemistry-based alternative solvents.

Low or No Product Yield

Q: I am attempting a sonochemical synthesis of a 1,3,5-triazine derivative in water, but I am getting a low yield with a significant amount of unreacted starting material. What can I do to improve the yield?

A: Low yields in aqueous sonochemical synthesis can often be attributed to poor miscibility of organic reactants in the aqueous phase. Here are a couple of troubleshooting steps:

  • Introduce a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of reactants between the aqueous and organic phases, significantly accelerating the reaction and improving yields.[1][2]

  • Add a Catalytic Amount of an Organic Co-solvent: While the goal is to use water as the primary solvent, adding a small amount (up to 5% by weight) of a solvent like N,N-dimethylformamide (DMF) can enhance the interaction between immiscible phases and act as an energy transfer facilitator, which has been shown to increase reaction yields from 73% to 90% in some cases.[1]

  • Optimize Reaction Time and Power: Ensure that the sonication time and power are optimized. While sonochemistry can significantly shorten reaction times to as little as 5 minutes, the optimal time can be substrate-dependent.[1][3]

Q: My microwave-assisted, solvent-free synthesis of 1,3,5-triazines is resulting in a low yield. How can I address this?

A: In solvent-free microwave synthesis, inefficient heating or decomposition of reactants can lead to low yields. Consider the following:

  • Use of a Microwave Susceptor: If your reactants are poor microwave absorbers, the reaction mixture may not reach the desired temperature. The addition of a microwave susceptor, such as graphite or silica-supported catalysts, can absorb microwave radiation and transfer heat to the reaction mixture.[4]

  • Temperature Control: Overheating can lead to the decomposition of reactants or products. If possible, use a microwave reactor with fiber-optic temperature sensing for accurate temperature control. If the reaction is highly exothermic, consider using a pulsed heating method to maintain the target temperature.

  • Catalyst Optimization: In catalyzed solvent-free reactions, the choice and amount of catalyst are crucial. For the cyclotrimerization of nitriles, silica-supported Lewis acids have been shown to be effective.[5][6] Experiment with different catalysts and optimize the catalyst loading.

Reaction Not Going to Completion

Q: I am using a deep eutectic solvent (DES) for the synthesis of a 1,3,5-triazine, but the reaction is not going to completion. What could be the issue?

A: The unique properties of DESs can present challenges. Here are some factors to consider:

  • Viscosity: DESs can be highly viscous, which can hinder mass transfer and slow down the reaction rate.[7] Gently heating the reaction mixture can reduce the viscosity of the DES and improve reaction kinetics.

  • Water Content: Some DESs are hygroscopic and their properties can be significantly affected by water content.[7] Ensure you are using a DES with a low water content, especially if your reactants are sensitive to moisture.

  • Solubility: While DESs are generally good solvents, the solubility of your specific reactants may be a limiting factor. Ensure your starting materials are fully dissolved in the DES at the reaction temperature. You may need to screen different DES combinations to find one with optimal solvency for your system.

Product Purification Issues

Q: I have successfully synthesized my 1,3,5-triazine in an ionic liquid, but I am having difficulty isolating the product.

A: Product isolation from ionic liquids can be challenging due to their low volatility and high solvency. Here are some common strategies:

  • Liquid-Liquid Extraction: If your product is soluble in a volatile organic solvent that is immiscible with the ionic liquid, you can use extraction to separate the product.

  • Distillation/Sublimation: If your product is volatile and thermally stable, you can isolate it by distillation or sublimation under reduced pressure.

  • Back-extraction into Water: Some ionic liquids are immiscible with water. If your product has low water solubility, you may be able to precipitate it by adding water to the ionic liquid mixture.

  • Supercritical Fluid Extraction: Extraction with supercritical CO2 is a green and effective method for separating products from ionic liquids.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative solvents for 1,3,5-triazine synthesis?

A1: The primary advantages align with the principles of green chemistry and include:

  • Reduced Environmental Impact: Many conventional solvents are volatile organic compounds (VOCs) that contribute to air pollution.[8] Alternative solvents like water, supercritical fluids, and some ionic liquids and deep eutectic solvents are less harmful to the environment.

  • Increased Safety: Many green solvents are non-flammable and have lower toxicity compared to their traditional counterparts, leading to safer laboratory and industrial processes.[9]

  • Improved Efficiency: Techniques often paired with green solvents, such as microwave irradiation and sonochemistry, can dramatically reduce reaction times from hours to minutes and increase product yields.[2]

  • Cost-Effectiveness: Water is an inexpensive and abundant solvent.[10] Solvent-free reactions eliminate the cost of purchasing and disposing of solvents.

Q2: Are there any disadvantages or challenges to using green solvents?

A2: Yes, there can be challenges:

  • Solubility: Many organic compounds have limited solubility in water, which can hinder reaction rates.[10]

  • Reaction Conditions: Some green methods, like microwave synthesis, require specialized equipment.

  • Product Isolation: Separating products from non-volatile solvents like ionic liquids and deep eutectic solvents can be more complex than from traditional volatile solvents.

  • Viscosity: Some green solvents, such as deep eutectic solvents and glycerol, can be highly viscous, which may impede mixing and slow down reaction rates.[7]

Q3: What is the role of microwave irradiation and sonochemistry in the green synthesis of 1,3,5-triazines?

A3: Microwave irradiation and sonochemistry are energy sources that can significantly enhance the efficiency of chemical reactions, particularly when using green solvents.

  • Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, leading to faster reaction rates and often higher yields.[4][11] It is particularly effective for solvent-free reactions and reactions in polar solvents.

  • Sonochemistry (Ultrasound): Uses high-frequency sound waves to create acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and accelerating reactions.[1][3] It is especially useful for heterogeneous reactions and reactions in aqueous media.

Q4: Can water be used as a solvent for the synthesis of all 1,3,5-triazine derivatives?

A4: While water is a highly desirable green solvent, its use can be limited by the poor water solubility of many organic starting materials.[10] However, techniques like using phase-transfer catalysts, co-solvents, or sonication can overcome this limitation for a range of 1,3,5-triazine syntheses.[1] The suitability of water as a solvent is highly dependent on the specific substrates and reaction conditions.

Q5: What are Deep Eutectic Solvents (DESs) and why are they considered green?

A5: Deep eutectic solvents are mixtures of two or more components (a hydrogen bond donor and a hydrogen bond acceptor) that, when combined in a particular ratio, form a eutectic with a melting point significantly lower than that of the individual components.[12] They are considered green because they are often:

  • Biodegradable and have low toxicity. [12]

  • Prepared from inexpensive and readily available starting materials.

  • Non-volatile, reducing air pollution.

  • Tunable, as their properties can be adjusted by changing the components and their molar ratio. [12]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 1,3,5-Triazine Derivatives.

Synthesis MethodSolventCatalystReaction TimeYield (%)Reference
Microwave-assistedDMFTBAB, Na₂CO₃150 seconds54-87[1]
SonochemicalWater (catalytic DMF)TBAB, Na₂CO₃5 minutes>75[1][2]
Conventional (Reflux)EthanolAcetic acid (catalytic)4-5 hoursup to 96[1]
Microwave-assistedSolvent-freeY(OTf)₃Not specifiedModerate[5]
Microwave-assistedEthanolHCl, NaOH20 minutesHigh[1]

Experimental Protocols

Protocol 1: Sonochemical Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives in Aqueous Media

This protocol is adapted from a study by Kułaga et al. and provides a green and efficient method for the synthesis of 1,3,5-triazine derivatives.[1][10]

Materials:

  • 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (starting material)

  • Appropriate amine for substitution

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • N,N-dimethylformamide (DMF) (optional)

Procedure:

  • In a suitable reaction vessel, combine the starting triazine (1 equivalent), the amine (1.1 equivalents), sodium carbonate (2 equivalents), and TBAB (0.1 equivalents).

  • Add deionized water as the solvent.

  • Optionally, add a catalytic amount of DMF (not exceeding 5% by weight of the total reaction mixture) to improve the interaction between immiscible phases.[1]

  • Place the reaction vessel in an ultrasonic bath or use a probe sonicator.

  • Irradiate the mixture with ultrasound at a specified power and temperature (e.g., room temperature) for a predetermined time (e.g., 5-30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Symmetrically Substituted 1,3,5-Triazines

This protocol is based on the cyclotrimerization of nitriles under solvent-free conditions using microwave irradiation.[5][6]

Materials:

  • Aromatic or aliphatic nitrile

  • Silica-supported Lewis acid catalyst (e.g., ZnCl₂/SiO₂, AlCl₃/SiO₂, or TiCl₄/SiO₂)

  • Piperidine or morpholine (to induce cyclotrimerization)

Procedure:

  • In a microwave-safe reaction vessel, mix the nitrile, the silica-supported Lewis acid catalyst, and a catalytic amount of piperidine or morpholine.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set power and temperature for a short duration (e.g., 10-15 minutes). The optimal conditions may need to be determined experimentally.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the reaction mixture with a suitable organic solvent.

  • Filter to remove the solid catalyst. The catalyst can often be recovered, washed, dried, and reused.

  • Wash the organic extract with water to remove any remaining base.

  • Dry the organic layer, filter, and evaporate the solvent.

  • Purify the resulting 1,3,5-triazine by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Starting Materials: - Triazine Precursor - Nucleophile - Base/Catalyst solvent Add Green Solvent: - Water - DES - Ionic Liquid - (or Solvent-Free) start->solvent reaction_cond Apply Energy Source: - Sonication - Microwave Irradiation - Conventional Heating solvent->reaction_cond extraction Extraction / Precipitation reaction_cond->extraction purification Column Chromatography / Recrystallization extraction->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for the green synthesis of 1,3,5-triazines.

troubleshooting_yield start Low Yield in Aqueous Synthesis? check_miscibility Poor Reactant Miscibility? start->check_miscibility Yes check_conditions Suboptimal Reaction Conditions? start->check_conditions No solution_ptc Add Phase-Transfer Catalyst (PTC) check_miscibility->solution_ptc solution_cosolvent Add Catalytic Co-solvent (e.g., DMF) check_miscibility->solution_cosolvent solution_optimize Optimize Sonication Time & Power check_conditions->solution_optimize end Improved Yield solution_ptc->end solution_cosolvent->end solution_optimize->end

Caption: Troubleshooting workflow for low yield in aqueous sonochemical synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Triazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of triazines. The information provided is intended to assist in the safe and efficient management of potentially hazardous exothermic reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during large-scale triazine synthesis.

Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)

A rapid and uncontrolled increase in reactor temperature is a critical safety concern, indicating a potential thermal runaway. This occurs when the heat generated by the reaction exceeds the heat removal capacity of the cooling system.[1][2]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Emergency Cooling: Activate emergency cooling systems, such as a quench system or an emergency deluge.[3]

  • Alert Personnel: Notify all personnel in the vicinity of the potential hazard.

  • Initiate Emergency Shutdown: If the temperature continues to rise, initiate a full emergency shutdown of the reactor system according to your site-specific procedures.[4][5]

Follow-up Investigation and Corrective Actions:

  • Review Reagent Addition Rate: Was the rate of addition for any reactant, particularly the amine to the cyanuric chloride, too fast? Slower addition allows for better heat dissipation.[6]

  • Verify Cooling System Performance: Is the cooling system operating at full capacity? Check for any blockages, reduced coolant flow, or incorrect temperature settings.

  • Check Reactant Concentrations: Were the reactant concentrations correct? Higher than specified concentrations can lead to a more vigorous reaction.

  • Assess Agitation: Was the agitator functioning correctly? Poor mixing can lead to localized "hot spots" where the reaction can accelerate uncontrollably.[7]

Issue 2: Higher Than Expected Byproduct Formation

The formation of unwanted byproducts, such as propazine and simazine in atrazine synthesis, can be an indication of poor reaction control, often linked to temperature and pH deviations.[8][9]

Troubleshooting Steps:

  • Analyze Temperature Profile: Review the temperature logs for the batch. Were there any deviations from the specified temperature ranges for each substitution step? The first substitution of cyanuric chloride is highly exothermic and should be maintained at a low temperature (e.g., 0-5°C).[1][10]

  • Verify pH Control: Was the pH of the reaction mixture maintained within the specified range? Inadequate pH control can lead to side reactions. The use of a neutralizing agent can help minimize byproduct formation.[8]

  • Check Raw Material Quality: Were the raw materials of the required purity? Impurities can sometimes catalyze side reactions.

  • Review Addition Sequence: Was the order of reagent addition correct as per the protocol? Incorrect sequencing can lead to the formation of undesired isomers.

Issue 3: Slower Than Expected Reaction Rate

A slow reaction rate can lead to the accumulation of unreacted reagents, which poses a significant risk of a sudden, uncontrolled reaction.

Possible Causes and Solutions:

  • Low Reaction Temperature: While crucial for controlling the initial exotherm, a temperature that is too low can significantly slow down the reaction. Ensure the temperature is within the optimal range for the specific reaction step.

  • Poor Mixing: Inadequate agitation can lead to poor contact between reactants, slowing down the reaction rate. Verify the agitator's speed and performance.

  • Catalyst Issues (if applicable): If a catalyst is used, check for catalyst deactivation or incorrect loading.

  • Incorrect pH: The reaction rate can be highly dependent on pH. Verify and adjust the pH as necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most critical exothermic step in triazine synthesis from cyanuric chloride?

A1: The first nucleophilic substitution of a chlorine atom on the cyanuric chloride ring with an amine is the most exothermic step and requires careful temperature control, typically between 0-5°C, to prevent a runaway reaction.[10][11]

Q2: How does scale-up from laboratory to industrial production affect the management of exothermic reactions?

A2: Scaling up a reaction significantly changes the surface-area-to-volume ratio. Heat generated is proportional to the volume (a cubic function of the reactor dimension), while heat removal is proportional to the surface area (a squared function). This means that heat dissipation becomes much less efficient at a larger scale, making precise temperature control and robust cooling systems critical.[12]

Q3: What are the key engineering controls for managing exothermic triazine synthesis?

A3: Key engineering controls include:

  • High-Efficiency Cooling Systems: Jacketed reactors with circulating coolant, and potentially internal cooling coils or external heat exchangers.[2]

  • Controlled Reagent Dosing: Using pumps to add reactants at a slow, controlled rate.[6]

  • Effective Agitation: To ensure homogenous mixing and prevent localized temperature increases.

  • Pressure Relief Systems: Such as rupture discs and safety relief valves to prevent over-pressurization in the event of a runaway reaction.[3]

  • Emergency Quench/Dumping Systems: To rapidly cool or dilute the reaction mixture in an emergency.[3]

Q4: What are the signs of an impending thermal runaway?

A4: Signs include a sudden, accelerating increase in the reactor temperature that does not respond to normal cooling adjustments, and a rapid increase in reactor pressure.[13] Continuous monitoring of temperature and pressure is essential.[3]

Q5: What is a safe temperature range for the sequential substitution of cyanuric chloride?

A5: Generally, the following temperature ranges are recommended:

  • First Substitution: 0-5°C[1][10]

  • Second Substitution: 40-50°C (or room temperature)[1]

  • Third Substitution: >80°C[1] It is crucial to consult specific protocols for the particular triazine derivative being synthesized.

Data Presentation

Table 1: Recommended Temperature Control for Sequential Amination of Cyanuric Chloride

Substitution StepTypical Temperature Range (°C)Key Considerations
First Chlorine Atom0 - 5Highly exothermic; slow addition of amine is critical.[1][10]
Second Chlorine Atom40 - 50 (or Room Temp.)Moderately exothermic; requires continued cooling.[1]
Third Chlorine Atom> 80Less exothermic; may require heating to proceed.[1]

Table 2: Key Process Safety Parameters for Large-Scale Triazine Synthesis

ParameterImportanceTypical Control Measures
Temperature Prevention of thermal runaway and byproduct formation.[8]Jacketed reactors, internal cooling coils, controlled reagent addition.
Pressure Indication of gas generation and potential for vessel rupture.[13]Pressure relief valves, rupture discs.[3]
Reagent Addition Rate Controls the rate of heat generation.Metering pumps with precise flow control.
Agitation Speed Ensures homogenous temperature and reactant concentration.Baffles in the reactor, properly designed impellers.
pH Influences reaction rate and selectivity.[8]Online pH monitoring and controlled addition of acid/base.

Experimental Protocols

Protocol 1: General Procedure for the Large-Scale Synthesis of a Diamino-s-Triazine Derivative

Disclaimer: This is a generalized protocol and must be adapted and rigorously risk-assessed for specific reactants and equipment.

  • Vessel Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Initial Charge: Charge the reactor with cyanuric chloride and an appropriate solvent (e.g., toluene).

  • Cooling: Cool the reactor contents to 0-5°C using a chiller system.[10]

  • First Amine Addition: Slowly add the first amine solution dropwise over a period of 2-4 hours, ensuring the temperature does not exceed 5°C.[14]

  • First Reaction Hold: Maintain the temperature at 0-5°C and continue stirring for 1-2 hours after the addition is complete.

  • pH Adjustment (if required): Add a base (e.g., sodium hydroxide solution) to neutralize the HCl formed, while maintaining the low temperature.

  • Second Amine Addition: Warm the reactor to the specified temperature for the second substitution (e.g., 40-45°C).[15]

  • Second Reaction Hold: Slowly add the second amine and hold at temperature until the reaction is complete (monitor by HPLC or other appropriate method).

  • Work-up: Cool the reaction mixture and proceed with filtration, washing, and drying of the product.

Mandatory Visualizations

Exothermic_Reaction_Troubleshooting start Temperature Exceeds Set Point stop_reagents Immediately Stop All Reagent Feeds start->stop_reagents emergency_cool Activate Emergency Cooling System stop_reagents->emergency_cool is_controlled Is Temperature Now Decreasing? emergency_cool->is_controlled continue_monitoring Continue Close Monitoring Investigate Root Cause is_controlled->continue_monitoring Yes shutdown Initiate Emergency Shutdown Procedure is_controlled->shutdown No

Troubleshooting workflow for a reactor temperature excursion.

Triazine_Synthesis_Pathway cluster_0 Sequential Substitution of Cyanuric Chloride cyanuric_chloride Cyanuric Chloride (C3N3Cl3) mono_sub Monosubstituted Triazine (C3N3Cl2R1) cyanuric_chloride->mono_sub + Amine 1 0-5 °C (Exothermic) di_sub Disubstituted Triazine (C3N3ClR1R2) mono_sub->di_sub + Amine 2 ~45 °C tri_sub Trisubstituted Triazine (C3N3R1R2R3) di_sub->tri_sub + Amine 3 >80 °C

Reaction pathway for sequential triazine synthesis.

References

identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Triguanidino-1,3,5-triazine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with guanidine. This reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Q2: What are the likely impurities I might encounter in my synthesis?

A2: Common impurities can be categorized as follows:

  • Incompletely Substituted Intermediates: Due to the decreasing reactivity of the triazine ring with each substitution, the most common impurities are mono-guanidino-dichloro-s-triazine and di-guanidino-monochloro-s-triazine.

  • Starting Materials: Residual unreacted cyanuric chloride and excess guanidine may be present in the crude product.

  • Hydrolysis Products: If moisture is present in the reaction, cyanuric chloride or its chlorinated intermediates can hydrolyze to form hydroxyl-substituted triazines, such as cyanuric acid.

  • Side-Products from Guanidine: Guanidine can participate in side reactions, although this is less common under controlled conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to standards of the starting material and, if available, the intermediates and final product, you can determine the extent of the reaction.

Q4: What are the recommended purification methods for this compound?

A4: Purification is typically achieved by recrystallization from a suitable solvent system, such as an alcohol-water mixture. Washing the crude product with water can also help remove unreacted guanidine salts and other water-soluble impurities. The choice of solvent will depend on the solubility profile of the final product and its impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Increase reaction time or temperature. Ensure a molar excess of guanidine is used. Check the quality of the starting materials and solvent.
Product loss during workup and purification.Optimize the purification procedure. Minimize the number of transfer steps. Ensure the recrystallization solvent provides good recovery.
Presence of Incompletely Substituted Intermediates in the Final Product Insufficient reaction time or temperature for the final substitution step.The third substitution requires more forcing conditions. Increase the temperature and/or reaction time after the initial substitution phases.
Inadequate amount of guanidine or base.Ensure at least a stoichiometric amount of guanidine and base are used for each substitution step. An excess is often recommended.
Product is Contaminated with a White, Insoluble Solid This could be cyanuric acid or other hydrolysis products.Ensure all glassware is dry and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Difficulty in Removing Unreacted Guanidine Guanidine salts can co-precipitate with the product.Wash the crude product thoroughly with cold water before recrystallization.
Inconsistent Results Between Batches Variability in the quality of starting materials or reaction conditions.Use starting materials of known purity. Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, dissolve cyanuric chloride in an appropriate anhydrous solvent (e.g., dioxane or tetrahydrofuran).

  • Guanidine Solution: In a separate flask, prepare a solution of guanidine (as the free base or generated in situ from its salt) in the same solvent. A molar excess of guanidine (e.g., 3.3 equivalents) is recommended.

  • First Substitution: Cool the cyanuric chloride solution to 0-5 °C in an ice bath. Slowly add one-third of the guanidine solution to the flask while stirring vigorously. Maintain the temperature below 5 °C. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Second Substitution: Gradually warm the reaction mixture to room temperature and add the second third of the guanidine solution. Continue stirring and monitoring the reaction.

  • Third Substitution: Heat the reaction mixture to reflux and add the final portion of the guanidine solution. Maintain reflux until the reaction is complete, as indicated by TLC or HPLC.

  • Workup: Cool the reaction mixture and filter to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the resulting solid with water to remove water-soluble impurities. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Pathway CC Cyanuric Chloride I1 Mono-guanidino-dichloro-s-triazine CC->I1 0-5 °C G1 Guanidine (1 eq) G1->I1 I2 Di-guanidino-monochloro-s-triazine I1->I2 Room Temp G2 Guanidine (1 eq) G2->I2 FP This compound I2->FP Reflux G3 Guanidine (1 eq) G3->FP

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Synthesis of this compound Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction Check_Yield->Incomplete_Reaction Yes Workup_Loss Workup/Purification Loss Check_Yield->Workup_Loss Yes Intermediates Incompletely Substituted Intermediates Check_Purity->Intermediates Yes Hydrolysis Hydrolysis Products Check_Purity->Hydrolysis Yes Starting_Materials Unreacted Starting Materials Check_Purity->Starting_Materials Yes End Pure Product, Good Yield Check_Purity->End No Optimize_Conditions Increase Time/Temp Use Excess Guanidine Incomplete_Reaction->Optimize_Conditions Optimize_Purification Optimize Recrystallization Minimize Transfers Workup_Loss->Optimize_Purification Force_Final_Step Increase Temp/Time for Final Substitution Intermediates->Force_Final_Step Anhydrous_Conditions Use Dry Solvents Inert Atmosphere Hydrolysis->Anhydrous_Conditions Thorough_Washing Wash with Water Starting_Materials->Thorough_Washing

Caption: Troubleshooting workflow for synthesis issues.

Validation & Comparative

A Comparative Guide: 2,4,6-Triguanidino-1,3,5-triazine and Melamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,4,6-Triguanidino-1,3,5-triazine and melamine, focusing on their chemical properties, synthesis, and biological activities. While extensive data is available for melamine, research on this compound is limited. This document summarizes the existing information to aid researchers in understanding the potential applications and characteristics of these two triazine compounds.

Chemical Structure and Properties

Both this compound and melamine share a common 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms. The key difference lies in the substituents at the 2, 4, and 6 positions of the triazine ring. Melamine has three amino (-NH₂) groups, while this compound has three guanidino groups. This structural difference is expected to significantly influence their physicochemical properties and biological activities.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundMelamine
CAS Number 32151-75-0108-78-1
Molecular Formula C₆H₁₂N₁₂C₃H₆N₆[1]
Molecular Weight 252.25 g/mol 126.12 g/mol
Appearance Data not availableWhite crystalline powder or monoclinic prisms[1][2]
Melting Point Data not available345-354°C (decomposes)[2]
Solubility in Water Data not availableSlightly soluble (3.2 g/L)
logP Data not available-1.37[3]
pKa (conjugated acid) Data not available5.0[3]

Synthesis

The synthesis of both compounds typically involves the trimerization of smaller nitrogen-containing molecules.

Synthesis of this compound

This compound can be synthesized through the cyclotrimerization of cyanoguanidine. This reaction is carried out in dimethylformamide (DMF) in the presence of hydrogen chloride, yielding the final product.[4]

Synthesis of Melamine

Industrially, melamine is most commonly produced from urea. In a high-pressure and high-temperature process, urea is converted to cyanic acid, which then trimerizes to form melamine.[5] An older method involves the reaction of dicyandiamide with ammonia in methanol at 200°C.[6]

Experimental Protocols

Synthesis of this compound from Cyanoguanidine[5]
  • Reactants: Cyanoguanidine, Dimethylformamide (DMF), Hydrogen chloride.

  • Procedure:

    • Dissolve cyanoguanidine in DMF.

    • Introduce hydrogen chloride gas into the solution.

    • The reaction mixture undergoes cyclotrimerization.

    • The product, this compound, precipitates from the solution.

    • Isolate the product by filtration and purify as necessary.

Note: Specific reaction conditions such as temperature, pressure, and reaction time were not detailed in the available literature.

Biological Activity and Toxicity

Melamine

Melamine is a well-studied compound, largely due to its misuse as a food adulterant.

Toxicity: Melamine exhibits low acute toxicity, with a reported oral median lethal dose (LD₅₀) in rats of 3248 mg/kg.[3] Chronic ingestion, however, can lead to serious health issues, including reproductive damage, and the formation of bladder or kidney stones, which may lead to bladder cancer.[3] The combination of melamine with cyanuric acid is significantly more toxic and can lead to acute kidney injury.[3] The tolerable daily intake (TDI) for melamine has been set at 0.2 mg per kilogram of body mass by the World Health Organization.[3]

Mechanism of Toxicity: The primary mechanism of melamine toxicity involves its crystallization in the renal tubules. When ingested, melamine is absorbed and then excreted in the urine.[7] High concentrations of melamine in the urine, especially in the presence of cyanuric acid, can lead to the formation of insoluble crystals. These crystals can obstruct the renal tubules, causing kidney damage and failure.[8]

Melamine_Toxicity_Pathway Melamine Melamine Ingestion Absorption Gastrointestinal Absorption Melamine->Absorption Excretion Renal Excretion Absorption->Excretion Crystallization Crystal Formation in Renal Tubules Excretion->Crystallization Obstruction Tubular Obstruction Crystallization->Obstruction Damage Kidney Damage and Failure Obstruction->Damage

This compound

There is a significant lack of publicly available data on the biological activity and toxicity of this compound. However, the guanidino group is a common feature in biologically active molecules. For instance, metformin, a widely used antidiabetic drug, is a biguanide. Guanidino-substituted compounds have been investigated for various therapeutic applications, including antibacterial and anticancer activities.[9] The presence of three guanidino groups on the triazine ring suggests that this compound could have interesting and potent biological properties that warrant further investigation.

Applications

Melamine

The primary application of melamine is in the production of melamine-formaldehyde resins.[5] These thermosetting plastics are known for their durability, heat resistance, and flame-retardant properties.[10] They are used in a wide range of products, including:

  • High-pressure laminates for countertops and flooring.

  • Dinnerware and kitchen utensils.[2]

  • Flame-retardant materials.

  • Coatings and adhesives.[6]

Melamine_Applications Melamine Melamine Resin Melamine-Formaldehyde Resin Melamine->Resin Laminates Laminates Resin->Laminates Dinnerware Dinnerware Resin->Dinnerware FlameRetardants Flame Retardants Resin->FlameRetardants Coatings Coatings Resin->Coatings

This compound

Currently, there are no well-established industrial or pharmaceutical applications for this compound. Its primary use appears to be as a research chemical and a reference standard. The synthesis of various guanidino-1,3,5-triazines has been explored, suggesting an interest in their potential biological activities, but specific applications for the 2,4,6-triguanidino derivative have not been reported.[4]

Summary and Future Directions

This guide highlights the significant knowledge gap between the well-characterized melamine and the lesser-known this compound. While melamine has established industrial applications and a well-documented toxicity profile, this compound remains largely unexplored.

Table 2: Summary of Comparison

FeatureThis compoundMelamine
Core Structure 1,3,5-Triazine1,3,5-Triazine
Substituents Three guanidino groupsThree amino groups
Synthesis Cyclotrimerization of cyanoguanidine[4]Trimerization of urea-derived cyanic acid[5]
Known Applications Research chemicalProduction of melamine-formaldehyde resins[5]
Biological Activity Largely uncharacterizedLow acute toxicity, chronic exposure leads to nephrotoxicity[3]

For researchers and drug development professionals, the structural features of this compound present an intriguing area for future research. The presence of multiple guanidino groups, known for their biological relevance, suggests that this compound could be a candidate for screening in various pharmacological assays. Further studies are needed to determine its physicochemical properties, biological activity, and potential therapeutic applications. The lack of data underscores the opportunity for novel discoveries in the field of triazine chemistry and pharmacology.

References

Navigating Beyond a Classic Scaffold: A Comparative Guide to Alternatives for 2,4,6-Triguanidino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel therapeutic agents often involves exploring analogs and alternatives to established chemical scaffolds. This guide provides a comprehensive comparison of alternative compounds to 2,4,6-Triguanidino-1,3,5-triazine, focusing on their potential applications in oncology and infectious diseases. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways to aid in the selection and development of next-generation therapeutics.

While this compound itself is a known chemical entity, the landscape of triazine and guanidine-based compounds has significantly evolved, offering a diverse array of molecules with potent biological activities. This guide delves into specific examples of these alternatives, highlighting their performance in preclinical studies.

Comparative Analysis of Anticancer Activity

The 1,3,5-triazine core is a privileged scaffold in anticancer drug design, with several approved drugs, such as altretamine, gedatolisib, and enasidenib, validating its therapeutic potential.[1] Researchers have extensively explored modifications of this core to develop novel agents targeting various cancer cell lines and signaling pathways.

A notable class of alternatives includes biguanide-derived 1,3,5-triazines. Studies have demonstrated their efficacy against colorectal cancer cell lines. For instance, derivatives containing o-hydroxyphenyl substituents have shown significant cytotoxic effects.[2] Another promising avenue involves the development of triazine analogs as inhibitors of specific cellular targets like the E2 ubiquitin-conjugating enzyme Rad6, which is often overexpressed in cancers and contributes to progression and chemotherapy resistance.[3]

Below is a comparative summary of the in vitro anticancer activity of selected 1,3,5-triazine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Biguanide-derived 1,3,5-triazines
2c (o-hydroxyphenyl derivative)HCT116 (Colon)20-27[2]
3c (o-hydroxyphenyl derivative)SW620 (Colon)20-27[2]
Rad6 Inhibitor Analogs
Analog #4Breast Cancer, MelanomaData on cell survival and migration available[3]
Analog #6Breast Cancer, MelanomaData on cell survival and migration available[3]
EGFR-TK Inhibitors
13Breast Cancer8.45 ± 0.65[1]
14Breast Cancer2.54 ± 0.22[1]
15 (pyrazole derivative)Not specified0.3051[1]
16 (pyrazole derivative)Not specified0.2869[1]
17 (pyrazole derivative)Not specified0.2294[1]
PI3K/mTOR Inhibitors
47 (2-(thiophen-2-yl) derivative)A549, MCF-7, Hela0.20 ± 0.05, 1.25 ± 0.11, 1.03 ± 0.24[1]
Dual PI3K and mTOR inhibitors
Compound 3MDA-MB321, MCF-7, HeLa, HepG215.83, 16.32, 2.21, 12.21[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Below is a graphical representation of a typical experimental workflow for evaluating the anticancer effects of triazine derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed in 96-well plates start->seed treat Add Triazine Derivatives (Varying Concentrations) seed->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Experimental workflow for determining the in vitro anticancer activity of triazine derivatives using the MTT assay.

Signaling Pathways Targeted by Triazine Derivatives

The anticancer activity of 1,3,5-triazine derivatives often stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and migration.

EGFR-TK Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell growth and proliferation. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of EGFR-TK.

egfr_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Triazine 1,3,5-Triazine Derivatives Triazine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR-TK signaling pathway by 1,3,5-triazine derivatives.

PI3K/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is another critical regulator of cell growth and survival. Dysregulation of this pathway is common in many cancers. Certain 2-arylurea-1,3,5-triazine derivatives have been shown to potently inhibit both PI3K and mTOR kinases.[1]

Comparative Analysis of Antimicrobial Activity

Beyond their anticancer properties, 1,3,5-triazine derivatives have also emerged as a promising class of antimicrobial agents. The structural versatility of the triazine scaffold allows for the development of compounds with activity against a range of bacterial and fungal pathogens.

Researchers have designed and synthesized novel 1,3,5-triazine derivatives based on the understanding that cationic charge, bulk, and lipophilicity are key determinants of antimicrobial peptide activity.[5] These synthetic molecules have demonstrated potent antimicrobial effects with low hemolytic activity, indicating a favorable safety profile.

Another innovative approach involves the use of the 1,3,5-triazine core as a branching connector for the construction of antimicrobial peptide dendrimers. These multi-armed structures have shown remarkable activity against Gram-negative bacteria like E. coli and P. aeruginosa.[6][7]

Compound/DendrimerTarget OrganismMIC (µg/mL)Reference
Triazine-based Peptide Dendrimers
Dendrimer 1E. coli ATCC 25922MIC, ½ MIC, ¼ MIC show full inhibition[6]
Dendrimer 2E. coli ATCC 25922Full inhibition at MIC[6]
Dendrimer 3E. coli ATCC 25922Inhibition at MIC and ½ MIC[6]
Substituted 1,3,5-triazines
Compound 7cS. aureus, P. aeruginosa, P. vulgarisPotent activity[8]
Compound 7bA. niger, A. fumigatusSignificant activity[8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram illustrates the logical relationship in developing novel triazine-based antimicrobial agents.

antimicrobial_development cluster_approaches Design & Synthesis Approaches cluster_evaluation Biological Evaluation Scaffold 1,3,5-Triazine Scaffold Mimic Mimic Antimicrobial Peptides (Cationic, Lipophilic) Scaffold->Mimic Dendrimer Construct Peptide Dendrimers Scaffold->Dendrimer Screen Screen against Pathogens (Bacteria, Fungi) Mimic->Screen Dendrimer->Screen MIC Determine MIC Screen->MIC Hemolysis Assess Hemolytic Activity Screen->Hemolysis Outcome Potent & Selective Antimicrobial Agents MIC->Outcome Hemolysis->Outcome

Caption: Logical workflow for the development of 1,3,5-triazine-based antimicrobial agents.

Conclusion

The 1,3,5-triazine scaffold serves as a versatile platform for the development of a wide range of therapeutic agents. The alternatives to this compound presented in this guide demonstrate significant potential in both oncology and infectious disease applications. The provided experimental data and protocols offer a valuable resource for researchers seeking to build upon these findings. The continued exploration of novel substitutions and structural modifications of the triazine core, guided by a deeper understanding of their mechanisms of action and target interactions, holds great promise for the discovery of new and effective medicines.

References

comparative study of different catalysts for 1,3,5-triazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3,5-triazines, a class of nitrogen-containing heterocyclic compounds, is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The efficiency of 1,3,5-triazine synthesis is heavily reliant on the catalytic system employed. This guide provides a comparative overview of different catalysts, presenting key performance data and detailed experimental protocols to aid in the selection of the most suitable catalyst for a given application.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of 1,3,5-triazines under different reaction conditions. The data highlights the diversity of effective catalysts, from transition metals to metal-free systems, and showcases the impact of the catalytic approach on reaction yield and time.

CatalystStarting MaterialsProductReaction ConditionsYield (%)Reaction TimeReference
Cu(I) supported on resin Dichlorotriazinyl benzenesulfonamide and nucleophilesDi- and trisubstituted 1,3,5-triazinesOne-pot synthesisHighShortened compared to traditional methods[1]
FeCl₃ Benzaldehyde and NH₄I2,4,6-trisubstituted 1,3,5-triazinesToluene, 130 °C, under air72Not specified[2]
Pt/Al₂O₃ nanoparticles Primary alcohols and amidinesTrisubstituted 1,3,5-triazinesOne-pot, acceptorless dehydrogenationup to 93Not specified[3]
Yttrium salts Aromatic nitrilesTris-pyrazolyl-1,3,5-triazinesSolvent-free, mild conditionsGood to excellentShort[4]
Silica-supported Lewis acids Aliphatic and aromatic nitriles1,3,5-triazinesSolvent-freeNot specifiedNot specified[4]
Copper-based catalyst 1,1-dibromoalkenes and biguanides2,4-diamino-1,3,5-triazinesMild conditionsGoodNot specified[5]
Iodine in ammonia water Primary alcohols/aldehydes, dicyandiamide, sodium azideTriazines and tetrazolesMicrowave irradiationHighNot specified[5]
Tetrabutylammonium bromide (TBAB) Not specified1,3,5-triazine derivativesMicrowave-assisted, DMFup to 88150 seconds[6]
Azo-supported Nickel Primary/secondary alcohols and amidiness-Triazines and pyrimidinesMild conditionsup to 94Not specified[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for different catalytic systems.

Synthesis of Trisubstituted 1,3,5-Triazines using Supported Cu(I) Catalyst[1]
  • Catalyst Preparation: A macroporous, weakly acidic cation exchange resin is impregnated with a Cu(I) solution.

  • Reaction Setup: To a solution of dichlorotriazinyl benzenesulfonamide in a suitable solvent, the corresponding nucleophile and 2.5 mol% of the Cu(I)-supported catalyst are added.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated) and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate by crystallization or chromatography. The catalyst can be washed, dried, and reused.

Iron-Catalyzed Cyclization of Aldehydes with NH₄I[2]
  • Reaction Setup: A mixture of benzaldehyde (0.5 mmol), NH₄I (0.5 mmol), and FeCl₃ (20 mol%) is prepared in toluene (2.0 mL).

  • Reaction Conditions: The reaction is carried out at 130 °C under an air atmosphere.

  • Monitoring: The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: The specific work-up procedure for product isolation is not detailed in the abstract but would typically involve solvent removal and purification.

Platinum Nanoparticle-Catalyzed Dehydrogenative Synthesis[3]
  • Catalyst: Alumina-supported platinum nanoparticles (Pt/Al₂O₃) are used.

  • Reaction Setup: A primary alcohol and an amidine are combined in a one-pot setup with the Pt/Al₂O₃ catalyst.

  • Reaction Conditions: The reaction proceeds via an acceptorless dehydrogenative methodology, likely at an elevated temperature.

  • Key Steps: The reaction involves a sequence of dehydrogenation, condensation, and dehydration steps.

  • Work-up: The heterogeneous catalyst can be recovered by filtration for reuse. The product is then isolated from the reaction mixture.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of catalysts in 1,3,5-triazine synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison A Select Catalysts (e.g., Cat A, Cat B, Cat C) C Set up Parallel Reactions (Identical Conditions) A->C B Prepare Starting Materials (Reactants, Solvents) B->C D Monitor Reaction Progress (TLC, GC, HPLC) C->D E Isolate & Purify Products D->E F Characterize Products (NMR, MS, etc.) E->F G Calculate Performance Metrics (Yield, TON, TOF) F->G H Compare Catalyst Performance G->H G A Starting Materials (e.g., Nitriles, Amidines) C Intermediate Formation (e.g., Imidates) A->C Catalyst B Catalyst Activation B->C D Cyclization C->D E 1,3,5-Triazine Core D->E F Product Isolation & Purification E->F

References

Spectroscopic Validation of 2,4,6-Triguanidino-1,3,5-triazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Overview

2,4,6-Triguanidino-1,3,5-triazine is a symmetrical molecule featuring a central 1,3,5-triazine ring substituted with three guanidino groups. The presence of multiple nitrogen-containing functional groups dictates its characteristic spectroscopic behavior.

Comparative Spectroscopic Data

Due to the limited availability of specific experimental data for this compound, this section presents a summary of spectroscopic data for related triazine derivatives. This information serves as a valuable reference for predicting the spectral features of the target compound.

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)Mass Spec (m/z)
2,4,6-Triamino-1,3,5-triazine (Melamine) ~5.93 (broad s, NH2)~167 (C=N)3470-3100 (N-H str), 1650-1550 (C=N str), 810 (triazine ring)127.07 [M+H]+
2,4,6-Tris(dimethylamino)-1,3,5-triazine ~3.05 (s, N(CH3)2)~166 (C=N), ~37 (N-CH3)2930 (C-H str), 1530 (C=N str), 815 (triazine ring)211.18 [M+H]+
2,4,6-Triphenyl-1,3,5-triazine 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H)166.6, 134.6, 129.8, 128.93060 (Ar C-H str), 1525, 1370 (triazine ring vib)309.13 [M]+
Expected for this compound Broad signals for NH and NH2 protons of guanidino groups, likely in the 6.0-8.0 ppm range.~165-170 (triazine C=N), ~155-160 (guanidino C=N)3400-3100 (N-H str), 1680-1640 (C=N str), ~810 (triazine ring)Expected [M+H]+ at 253.15

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques used in the characterization of triazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3). The choice of solvent is critical due to the potential for low solubility of highly nitrogenous compounds.

  • Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.

  • 1H NMR: Acquire proton NMR spectra to identify the chemical environment of hydrogen atoms. For guanidino groups, expect broad signals due to proton exchange and quadrupolar effects of nitrogen.

  • 13C NMR: Acquire carbon NMR spectra to identify the carbon skeleton. The triazine ring carbons and the guanidinyl carbons will have distinct chemical shifts.

  • Data Analysis: Integrate peak areas to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm-1).

  • Data Analysis: Identify characteristic absorption bands for functional groups. Key absorptions for this compound would include N-H stretching vibrations, C=N stretching of both the triazine ring and guanidino groups, and the characteristic triazine ring breathing vibration.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

  • Data Analysis: Determine the molecular weight of the compound from the mass of the molecular ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Diagrams

The validation of the structure of this compound would typically follow the experimental workflow outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification NMR NMR Spectroscopy (1H, 13C) purification->NMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS structure Structure Confirmation NMR->structure IR->structure MS->structure

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

The logical relationship for the comparative analysis of triazine derivatives is illustrated in the following diagram.

G cluster_analogs Comparative Analogs center_node This compound (Target Compound) melamine 2,4,6-Triamino-1,3,5-triazine (Melamine) center_node->melamine Shared Triazine Core Different Amino Substituent dma_triazine 2,4,6-Tris(dimethylamino)-1,3,5-triazine center_node->dma_triazine Shared Triazine Core Different Amino Substituent phenyl_triazine 2,4,6-Triphenyl-1,3,5-triazine center_node->phenyl_triazine Shared Triazine Core Different Substituent Type

A Comparative Analysis of Triguanidino Triazine and Other High-Nitrogen Energetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving field of energetic materials, the quest for compounds with superior performance, enhanced stability, and improved safety characteristics is paramount. This guide provides a comprehensive comparison of triguanidino triazine against other well-established and emerging nitrogen-rich compounds. While experimental data on triguanidino triazine remains limited in open literature, this analysis leverages available theoretical predictions and comparative data from analogous triazine-based compounds to provide a valuable performance overview.

Executive Summary

Triguanidino triazine is a nitrogen-rich compound with a theoretical nitrogen content of 66.6%. Its structure, featuring a stable triazine ring and energetic guanidino groups, suggests a high heat of formation and the potential for significant gas generation upon decomposition, both desirable characteristics for energetic materials. This guide compares its predicted performance with benchmark explosives such as RDX, HMX, TATB, and CL-20, as well as other relevant triazine derivatives for which experimental or theoretical data is available.

Data Presentation: Performance Metrics of Nitrogen-Rich Compounds

The following table summarizes the key performance parameters of triguanidino triazine (theoretical values for some properties) and other selected nitrogen-rich compounds. It is important to note that the performance of energetic materials can be influenced by factors such as crystal density and morphology.

CompoundChemical FormulaNitrogen Content (%)Density (g/cm³)Decomposition Temp. (°C)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)
Triguanidino Triazine (Theoretical) C₆H₁₂N₁₂66.6~1.7-1.8-~8.5-9.0~30-35-
RDX C₃H₆N₆O₆37.81.822048.7534.07.4
HMX C₄H₈N₈O₈37.81.912809.1039.07.4
TATB C₆H₆N₆O₆37.51.943507.3530.0>50
CL-20 C₆H₆N₁₂O₁₂38.42.042209.3842.04.0
ADNTA (Theoretical) C₃H₃N₇O₄47.7--~8.8~35-
TNTA (Theoretical) C₃N₉O₆42.0--~9.2~40-
H3TTT C₆H₃N₁₅73.71.732477.4322.4-

Note: ADNTA (2-amino-4,6-dinitro-1,3,5-triazine) and TNTA (2,4,6-trinitro-1,3,5-triazine) are included as theoretical benchmarks for triazine derivatives. H3TTT (2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine) is a synthesized triazine derivative with experimental data.

Experimental Protocols

Accurate and reproducible measurement of energetic material properties is critical for safety and performance assessment. The following are summaries of standard experimental methodologies for key performance parameters.

Thermal Stability Analysis (DSC/TGA)

Objective: To determine the decomposition temperature and thermal stability of the energetic material.

Methodology:

  • Differential Scanning Calorimetry (DSC): A small sample (1-5 mg) of the material is placed in a sealed pan, and an empty reference pan is also prepared. The sample and reference are heated at a constant rate (e.g., 5-20 °C/min). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An exothermic peak indicates the decomposition of the material, and the onset temperature of this peak is reported as the decomposition temperature.

  • Thermogravimetric Analysis (TGA): A sample of the material is placed in a crucible and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument continuously measures the mass of the sample as a function of temperature. The temperature at which significant mass loss occurs corresponds to the decomposition of the material.

Relevant Standard: NATO STANAG 4515 - Explosives: Thermal Analysis Using Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), Heat Flow Calorimetry (HFC) and Thermogravimetric Analysis (TGA).[1][2]

Impact Sensitivity Test (BAM Fallhammer)

Objective: To determine the sensitivity of an energetic material to impact.

Methodology: A small, precisely measured amount of the substance is placed in a standardized apparatus consisting of a steel anvil, a cylindrical steel plunger, and a guide for a falling weight. A specified weight is dropped from varying heights onto the plunger, which then strikes the sample. The "50% explosion height" (H₅₀) is determined, which is the height from which the weight drop causes an explosion in 50% of the trials. This height is then used to calculate the impact energy in Joules.

Relevant Standard: ASTM E680 - Standard Test Method for Drop Weight Impact Sensitivity of Solid-Phase Hazardous Materials.

Detonation Velocity Measurement (Cylinder Test)

Objective: To measure the speed at which a detonation wave propagates through a column of the explosive.

Methodology: The explosive material is packed into a cylindrical tube, typically made of copper, of known dimensions. The explosive is initiated at one end, and the time it takes for the detonation front to travel between two or more probes (e.g., ionization pins or optical fibers) placed at a known distance along the cylinder is measured. The detonation velocity is then calculated by dividing the distance between the probes by the measured time interval.

Detonation Pressure Measurement (Plate Dent Test)

Objective: To determine the pressure generated by the detonation.

Methodology: A cylindrical charge of the explosive is placed on a witness plate of a standard material (e.g., steel or aluminum) and detonated. The detonation creates a dent in the plate. The depth and profile of this dent are measured and compared to dents created by standard explosives with known detonation pressures. This comparison allows for the determination of the test material's detonation pressure.

Mandatory Visualizations

Experimental Workflow for Performance Characterization

G cluster_synthesis Compound Synthesis cluster_characterization Performance Characterization cluster_data Data Analysis s1 Synthesis of Triguanidino Triazine c1 Thermal Stability (DSC/TGA) s1->c1 c2 Impact Sensitivity (BAM Fallhammer) s1->c2 c3 Detonation Velocity (Cylinder Test) s1->c3 c4 Detonation Pressure (Plate Dent Test) s1->c4 d1 Comparative Analysis c1->d1 c2->d1 c3->d1 c4->d1

Caption: Workflow for synthesis and performance characterization of energetic materials.

Logical Relationship of Triazine-Based Energetic Compounds

G cluster_derivatives Energetic Derivatives Triazine Triazine Core Guanidino Triguanidino Triazine Triazine->Guanidino Guanidino Functionalization Nitro Nitro-Substituted Triazines (e.g., TNTA) Triazine->Nitro Nitro Functionalization AminoNitro Amino-Nitro-Substituted Triazines (e.g., ADNTA) Triazine->AminoNitro Amino & Nitro Functionalization Tetrazolyl Tetrazolyl-Substituted Triazines (e.g., H3TTT) Triazine->Tetrazolyl Tetrazolyl Functionalization

Caption: Functionalization of the triazine core to create various energetic compounds.

Conclusion

Based on theoretical predictions, triguanidino triazine shows promise as a high-nitrogen energetic material with a high nitrogen content and potentially high detonation velocity. However, the lack of experimental data necessitates further research to validate these predictions and fully characterize its performance and safety profile. Compared to traditional explosives like RDX and HMX, its higher nitrogen content could translate to a more favorable gas volume upon detonation. Its performance relative to other advanced nitrogen-rich compounds will largely depend on its achievable crystal density and thermal stability. The detailed experimental protocols provided in this guide offer a standardized framework for the future evaluation of triguanidino triazine and other novel energetic materials, ensuring reliable and comparable data for the scientific community.

References

Comparative Analysis of Cross-Reactivity Potential for 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the binding affinities and biological targets of various 1,3,5-triazine derivatives, highlighting the importance of substitution patterns in determining target specificity and the potential for cross-reactivity.

Understanding Cross-Reactivity

Cross-reactivity occurs when a compound binds to one or more unintended targets in addition to its primary target. This can lead to unexpected side effects or provide opportunities for developing drugs with multiple therapeutic actions. For 1,3,5-triazine derivatives, the nature of the substituents dictates the overall shape, electronic distribution, and hydrogen bonding capabilities of the molecule, thereby determining its binding profile across different biological macromolecules.

Comparison of 1,3,5-Triazine Derivatives: Binding Affinities and Targets

The following table summarizes the biological targets and binding affinities for a selection of 1,3,5-triazine derivatives. This data illustrates the diverse range of activities achievable with this scaffold and underscores the potential for cross-reactivity with related targets.

Compound ClassSubstituentsPrimary Target(s)Binding Affinity (Ki or IC50)Reference
1,3,5-Triazine-2,4,6-trionesVariedGonadotropin-Releasing Hormone (GnRH) Receptor2 nM (best compound)[2]
1,3,5-Triazine-methylpiperazine Derivativesm-chlorophenyl, m-methylphenyl, 3-indolyl, thymol5-HT6 Serotonin Receptor11 nM - 29 nM[3]
2,4,6-trisubstituted 1,3,5-triazinesVaried amino and alkoxy groupsPD-L10.115 µM (for a specific derivative)[4]
1,3,5-Triazine DerivativesAmination and Suzuki coupling productshA1 and hA3 Adenosine ReceptorsGood binding affinity (specific values not detailed)[1]
1,3,5-Triazine Nitrogen MustardsDipeptide residuesAcetylcholinesterase (AChE) and β-secretase (BACE1)IC50 values of 0.065 µM and 0.092 µM for specific derivatives against AChE[5]

Experimental Protocols

The assessment of binding affinity and potential cross-reactivity of 1,3,5-triazine derivatives typically involves well-established biochemical and cellular assays.

Radioligand Binding Assay:

This technique is commonly used to determine the affinity of a compound for a specific receptor. The general steps are as follows:

  • Preparation of Cell Membranes: Cells stably expressing the target receptor (e.g., HEK-293 cells for serotonin or adenosine receptors) are cultured and harvested.[1][3] The cell membranes containing the receptor of interest are then isolated through centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (the 1,3,5-triazine derivative).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant) is then determined from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays:

For targets that are enzymes, such as Acetylcholinesterase (AChE) and β-secretase (BACE1), inhibition assays are employed.

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in a suitable buffer.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the 1,3,5-triazine derivative.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection of Product Formation: The formation of the product over time is monitored using a suitable detection method. For example, Ellman's colorimetric method can be used for AChE, and Fluorescence Resonance Energy Transfer (FRET) for BACE1.[5][6]

  • Data Analysis: The rate of the reaction at each inhibitor concentration is determined, and the data is used to calculate the IC50 value of the compound.

Visualizing Methodologies and Concepts

The following diagrams illustrate a typical workflow for assessing binding affinity and the general concept of cross-reactivity.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Target Receptor incubation Incubate Membranes, Ligand, and Compound prep_membranes->incubation prep_ligand Prepare Radiolabeled Ligand prep_ligand->incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubation filtration Separate Bound and Unbound Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification calc_ic50 Calculate IC50 quantification->calc_ic50 calc_ki Determine Ki calc_ic50->calc_ki

Caption: A generalized workflow for a radioligand binding assay.

cross_reactivity_concept cluster_targets Biological Targets compound 1,3,5-Triazine Derivative target_a Primary Target compound->target_a High Affinity target_b Off-Target 1 compound->target_b Lower Affinity (Cross-reactivity) target_c Off-Target 2 compound->target_c Lower Affinity (Cross-reactivity)

Caption: The concept of cross-reactivity of a single compound with multiple targets.

Conclusion

The diverse biological activities of 1,3,5-triazine derivatives highlight the critical role of the substitution patterns at the 2, 4, and 6 positions in determining target specificity. While direct cross-reactivity data for 2,4,6-Triguanidino-1,3,5-triazine is currently unavailable, the information presented on related compounds serves as a valuable resource for researchers. It underscores the necessity of comprehensive screening against a panel of relevant off-targets during the development of any new 1,3,5-triazine-based therapeutic agent to fully characterize its selectivity profile and anticipate potential side effects. Further studies are warranted to specifically investigate the cross-reactivity of this compound.

References

Assessing the Purity of Synthesized 2,4,6-Triguanidino-1,3,5-triazine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step in the development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of 2,4,6-Triguanidino-1,3,5-triazine. The information presented is supported by experimental data from studies on analogous compounds.

Introduction to this compound

This compound is a molecule of interest due to its structural relation to other biologically active triazine and guanidino compounds. The synthesis of this compound, like many organic syntheses, can result in a mixture of the desired product along with starting materials, intermediates, and by-products. Therefore, a robust analytical method is required to accurately determine its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. For guanidino and triazine compounds, reversed-phase HPLC is a common and effective approach. Given the polar and basic nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography approach could also be highly effective.[1][2]

This protocol is a starting point based on methods for similar compounds and would require optimization and validation for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A Cogent Diamond Hydride™ column (4µm, 100Å, 4.6 x 100 mm) or a similar HILIC or mixed-mode column is recommended.[1][2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an additive like formic acid (e.g., 0.1%) to improve peak shape. A typical starting point could be 50:50 Acetonitrile:Water with 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a low wavelength, such as 195-210 nm, is often suitable for compounds with limited chromophores.[1]

  • Injection Volume: 1-10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Product weigh Accurate Weighing start->weigh dissolve Dissolution in Mobile Phase weigh->dissolve filter 0.45 µm Filtration dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for purity assessment of this compound by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the purity assessment of triazine and guanidino compounds. The choice of method often depends on the available instrumentation, the nature of potential impurities, and the required sensitivity.

Method Principle Advantages Disadvantages Typical Purity Achieved
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Widely applicable, robust, high precision, and capable of separating closely related impurities.May require derivatization for compounds with poor UV absorbance; compound must be soluble.>99%[3]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High resolution for volatile impurities.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.Can achieve >99% for suitable analytes.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Provides detailed structural information, can be quantitative (qNMR) for purity determination without a reference standard for the impurities.Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.Quantitative NMR can provide highly accurate purity values.
Mass Spectrometry (MS) Ionization of chemical species and sorting of the ions based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information.Often coupled with a separation technique (LC-MS, GC-MS) for purity analysis of complex mixtures.Can detect impurities at very low levels.
Electroanalytical Methods Measurement of an electrical property of a solution to determine the concentration of an analyte.Can be cost-effective and suitable for in-situ measurements.May lack the selectivity to distinguish between structurally similar compounds.Dependent on the specific technique and analyte.[5]

Detailed Methodologies for Alternative Techniques

  • Sample Preparation: Accurately weigh the synthesized this compound and a certified internal standard of known purity into an NMR tube.

  • Solvent: Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., D₂O with a pH modifier if necessary for solubility).

  • Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons, and the weights of the analyte and the standard.

While direct analysis is unlikely, a derivatization approach could be explored:

  • Derivatization: React the synthesized product with a suitable reagent to create a volatile and thermally stable derivative.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Separate the components on a capillary GC column.

  • Detection: Detect and identify the components using the mass spectrometer. The relative peak areas can provide an estimation of purity. This method is often used for identifying and quantifying specific volatile impurities.[6]

Conclusion

For the routine purity assessment of synthesized this compound, HPLC-UV stands out as a robust, precise, and widely accessible method. It offers the necessary separating power to resolve the target compound from potential synthesis-related impurities. While techniques like qNMR provide the advantage of not requiring impurity reference standards and yielding direct structural information, and LC-MS offers superior sensitivity for trace impurity identification, HPLC-UV provides a reliable and efficient means for quantitative purity determination in most research and quality control settings. The development of a specific HPLC method for this compound should focus on optimizing column chemistry, mobile phase composition, and detection parameters to achieve the desired resolution and sensitivity.

References

reproducibility of 2,4,6-Triguanidino-1,3,5-triazine synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known synthesis protocol for 2,4,6-Triguanidino-1,3,5-triazine, a molecule of interest in various research and development fields. Due to the limited availability of diverse synthesis routes in published literature, this guide focuses on the established method and discusses potential alternative approaches based on general principles of triazine chemistry.

Comparison of Synthesis Protocols

Currently, a single primary method for the synthesis of this compound has been documented. The data for this protocol is summarized below.

Parameter Protocol 1: Cyclotrimerization of Cyanoguanidine
Starting Material Cyanoguanidine
Solvent Dimethylformamide (DMF)
Catalyst/Reagent Hydrogen Chloride (HCl)
Reaction Type Cyclotrimerization
Reported Yield 42%[1]
Purity Not explicitly reported
Reaction Conditions Not explicitly detailed in abstract
Reproducibility No published data on reproducibility

Experimental Protocols

Protocol 1: Synthesis via Cyclotrimerization of Cyanoguanidine

This method, reported by Yukihiro, Yoshida, and Isogai, involves the acid-catalyzed cyclotrimerization of cyanoguanidine.[1]

Detailed Experimental Procedure:

  • Reactant Preparation: A solution of cyanoguanidine is prepared in dimethylformamide (DMF).

  • Acidification: Hydrogen chloride is introduced into the reaction mixture to catalyze the cyclotrimerization.

  • Reaction: The mixture is likely heated to facilitate the reaction, although the specific temperature and duration are not specified in the available abstract.

  • Isolation and Purification: The product, this compound, is isolated from the reaction mixture. Purification methods are not detailed but would typically involve crystallization or chromatography.

Note on Reproducibility: There is a lack of published studies specifically addressing the reproducibility of this protocol. Researchers attempting to replicate this synthesis should consider a thorough optimization of reaction conditions, including temperature, reaction time, and the concentration of reactants and catalyst.

Potential Alternative Synthesis Routes

While not explicitly described for this compound, alternative synthetic strategies can be proposed based on established triazine chemistry. These routes have not been experimentally verified for this specific compound and are presented here for consideration in future research.

  • Guanidinylation of Melamine (2,4,6-Triamino-1,3,5-triazine): This approach would involve the conversion of the amino groups of melamine into guanidino groups. This could potentially be achieved through reaction with a guanidinylating agent, such as S-methylisothiourea or a protected guanidine derivative. The challenge in this approach lies in achieving complete and selective tris-guanidinylation without side reactions.

  • Nucleophilic Substitution of Cyanuric Chloride: A common method for synthesizing substituted triazines is the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). In this hypothetical route, cyanuric chloride would be reacted with guanidine or a protected guanidine derivative. The high nucleophilicity of guanidine could lead to challenges in controlling the degree of substitution and may result in a mixture of mono-, di-, and tri-substituted products.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the cyclotrimerization of cyanoguanidine.

SynthesisWorkflow start Start reactant Cyanoguanidine in DMF start->reactant catalyst Add HCl Catalyst reactant->catalyst reaction Cyclotrimerization (Heating) catalyst->reaction isolation Isolation of Crude Product reaction->isolation purification Purification isolation->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,4,6-Triguanidino-1,3,5-triazine, a compound combining the structural features of both guanidine and triazine. While specific data for this compound is not extensively published, this procedure is built upon the established safety profiles of related guanidinium and triazine compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be aware of the potential hazards and to take appropriate safety measures. Based on data from related compounds, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[1][2][3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[4]

  • Skin Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: In case of dust or aerosol generation, use an approved respirator.[2]

General Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[2]

  • Handle the substance in a well-ventilated area or under a chemical fume hood.[3]

  • Wash hands thoroughly after handling.[5]

  • Keep the container tightly closed when not in use.[5]

Quantitative Hazard and Disposal Summary

The following table summarizes key hazard and disposal information extrapolated from safety data sheets of structurally related guanidine and triazine compounds.

ParameterGuanidine Hydrochloride2,4,6-Tri-(2-pyridyl) 1,3,5-triazine (TPTZ)General Guanidinium Waste
Primary Hazards Harmful if swallowed, causes skin and eye irritation.[1]Toxic if swallowed, toxic in contact with skin, causes serious eye irritation.[2]Potentially toxic.
Personal Protective Equipment Protective gloves, eye protection.[1]Protective gloves, safety glasses, suitable protective clothing.[2]Appropriate PPE for hazardous materials.
Spill Cleanup Absorb with liquid-binding material (sand, diatomaceous earth).[1]Sweep up and shovel into suitable containers for disposal.[3]Contain and collect for disposal.
Disposal Method Dispose of as hazardous waste in accordance with local, regional, and national regulations.[1][5]Dispose of contents/container to an approved waste disposal plant.[3]Specialized treatment and disposal.
Environmental Precautions Do not empty into drains. Keep away from surface and ground water.[1]Avoid release to the environment.[5]Prevent entry into waterways.

Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework for the disposal of this compound. Always consult your institution's specific safety guidelines and local regulations.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled hazardous waste container.

  • The container must be chemically compatible with the compound and should be kept tightly closed.[3][5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

2. Spill and Contamination Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, or absorb liquids with an inert material.[3][5]

  • Place the collected material into the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent or detergent and water, and collect the cleaning materials for disposal as hazardous waste.

  • For large spills, contact your institution's environmental health and safety (EHS) department.

3. Final Disposal:

  • This compound must be disposed of as hazardous waste.[1] Do not dispose of it in the regular trash or down the drain.[1]

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

  • Ensure all paperwork and labeling are completed in accordance with institutional and regulatory requirements.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 2,4,6-Triguanidino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4,6-Triguanidino-1,3,5-triazine was publicly available at the time of this writing. The following safety and handling information is synthesized from the SDSs of structurally related triazine compounds. These recommendations should be used as a precautionary guide. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.

This guide provides essential safety, handling, and disposal information for laboratory personnel, researchers, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information for related triazine compounds.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact, which may cause irritation or toxic effects.[1]
Body Protection A lab coat or chemical-resistant suit.Provides a barrier against accidental spills and contamination of personal clothing.[1][2]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Necessary when working with fine powders, in poorly ventilated areas, or when engineering controls are insufficient to minimize inhalation exposure.[1][2]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

2. Pre-Handling Checks:

  • Inspect all PPE for integrity before use.

  • Verify that all necessary handling equipment (e.g., spatulas, weighing paper, containers) is clean and readily available.

  • Review the experimental protocol and this safety guide.

3. Handling Procedures:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust dispersion.

  • Avoid generating dust.[1] If the compound is a fine powder, handle it with care to prevent it from becoming airborne.

  • Use compatible, clearly labeled containers for storage and transport.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3]

  • Decontaminate all equipment and the work surface after use.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Do not dispose of this chemical down the drain or in the regular trash.[3][4]

3. Contaminated Materials:

  • Any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) should be placed in the hazardous waste container.

  • Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Protocol & SDS B Inspect & Don PPE A->B C Verify Engineering Controls B->C D Weigh/Measure in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area & Equipment E->F G Doff & Dispose of PPE F->G J Segregate Hazardous Waste F->J Waste Generation H Wash Hands Thoroughly G->H I Store Chemical Properly H->I K Label & Seal Waste Container J->K L Arrange for Professional Disposal K->L

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
2,4,6-Triguanidino-1,3,5-triazine
Reactant of Route 2
2,4,6-Triguanidino-1,3,5-triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.